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Bronopol-d4

Cat. No.: B12399338
M. Wt: 204.01 g/mol
InChI Key: LVDKZNITIUWNER-LNLMKGTHSA-N
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Description

Bronopol-d4 is a deuterium-labeled stable isotope of the broad-spectrum antibacterial agent Bronopol (2-bromo-2-nitropropane-1,3-diol). This compound is specifically designed for use in research and development as an internal standard or tracer, facilitating precise quantitative analysis and detailed metabolic and pharmacokinetic profiling during drug development processes. The incorporation of four deuterium atoms replaces hydrogen in the structure, providing distinct analytical properties while maintaining the biological activity of the parent compound. The primary value of this compound for researchers lies in its application in mass spectrometry and other analytical techniques, where it is used to ensure accurate measurement of Bronopol levels in complex experimental matrices. The antibacterial mechanism of the parent compound, Bronopol, involves the catalytic oxidation of essential protein thiol groups under aerobic conditions, which leads to the generation of antibacterial superoxide and peroxide byproducts. This activity is particularly effective against Gram-negative bacteria, such as Escherichia coli , and also shows efficacy against Gram-positive bacteria and fungi. Bactericidal concentrations are considerably higher than the minimum inhibitory concentration (MIC), and this activity is significantly reduced under anoxic conditions or in the presence of enzymes like catalase. This compound finds application in various research areas, including: - Antimicrobial Research: Used to study the efficacy and environmental stability of biocides. - Preservative Science: Serves as a tracer in developing and testing preservative systems for cosmetics, pharmaceuticals, and industrial products like cooling water systems, paper mills, and oil exploration fluids. - Analytical Chemistry: Functions as a critical internal standard for the accurate quantification of Bronopol via HPLC and LC-MS, improving the reliability of experimental data. It is crucial to note that Bronopol is also known to release low levels of formaldehyde upon decomposition. Researchers should be aware that Bronopol and this compound are for Research Use Only. They are not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrNO4 B12399338 Bronopol-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6BrNO4

Molecular Weight

204.01 g/mol

IUPAC Name

2-bromo-1,1,3,3-tetradeuterio-2-nitropropane-1,3-diol

InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2

InChI Key

LVDKZNITIUWNER-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O)([N+](=O)[O-])Br)O

Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Bronopol-d4, a deuterated form of the broad-spectrum antimicrobial agent Bronopol. Given the limited availability of specific experimental data for the deuterated compound, this document primarily details the well-established properties of Bronopol. It is scientifically understood that the chemical behavior of this compound is analogous to that of Bronopol, with the primary distinction being its increased molecular weight due to the presence of deuterium isotopes. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Bronopol (2-bromo-2-nitro-1,3-propanediol). It serves as an excellent internal standard for quantitative analysis by mass spectrometry. The fundamental chemical and physical characteristics are summarized below.

PropertyValueReferences
IUPAC Name 2-Bromo-2-nitropropane-1,1,3,3-d4-1,3-diol[1]
Synonyms BNPD-d4, 2-Bromo-2-nitro-1,3-propanediol-d4[2]
Molecular Formula C₃H₂D₄BrNO₄[1]
Molecular Weight 204.01 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point (of Bronopol) Approximately 130 °C (decomposes above 140 °C)[3][4][5][6]
Unlabelled CAS Number 52-51-7

Solubility

Bronopol exhibits high solubility in polar solvents and is sparingly soluble in non-polar solvents. This characteristic is crucial for its application in various formulations. The solubility of this compound is expected to be comparable.

SolventSolubility (% w/v at 22–25 °C)References
Water28[3][4][5]
Methanol89[4][6]
Ethanol56[4][6]
Isopropanol41[4][6]
Liquid Paraffin<0.5[4][6]

Partition Coefficient (of Bronopol):

The partition coefficient data indicates a strong preference for polar environments.

SystemPartition Coefficient (log Pow)References
n-octanol/water0.22
Hexanol/Water0.74[6]
Alkane (Liquid Paraffin)/Water0.043[6]
Chloroform/Water0.068[6]

Stability

The stability of Bronopol is significantly influenced by pH and temperature. It is most stable in acidic conditions and degrades in alkaline environments.

ConditionStabilityReferences
Solid State Stable for up to 3 years under ambient conditions.[6]
Aqueous Solution (pH 4, 20°C) Half-life of over 5 years.[7]
Aqueous Solution (pH 6, 20°C) Half-life of 1.5 years.[7]
Aqueous Solution (pH 8, 20°C) Half-life of 2 months.[7]
Alkaline Conditions Decomposes to produce formaldehyde and nitrite.[3]
Elevated Temperatures (>140 °C) Exothermic decomposition releasing hydrogen bromide and nitrogen oxides.[3][4][5][6]

Experimental Protocols

Synthesis of Bronopol

The synthesis of Bronopol, and by extension this compound (using deuterated starting materials), typically involves a two-step process: hydroxymethylation of nitromethane followed by bromination.

Methodology:

  • Hydroxymethylation: Nitromethane is reacted with formaldehyde in the presence of a base catalyst to form 2-nitro-1,3-propanediol.

  • Bromination: The intermediate, 2-nitro-1,3-propanediol, is then brominated to yield Bronopol.[8][9]

A detailed example of a lab-scale synthesis is as follows:

  • A solution of monobromonitromethane (0.29 mole) in methanol (70 ml) is added to a 55% formaldehyde solution in methanol at 18 °C containing an alkaline catalyst.[10]

  • The reaction temperature is allowed to increase to 30 °C during the addition.[10]

  • The solution is then heated to 60 °C and maintained for three hours.[10]

  • After cooling to 20 °C, the pH is adjusted to 4.3 with 1.0 M aqueous HCl to stabilize the product.[10]

  • The final product is isolated and purified through crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis of Bronopol

A reversed-phase HPLC method is commonly used for the determination of Bronopol and its degradation products.

Methodology:

  • Chromatographic Column: RP-ODS column (150mm × 4.6mm, 5μm).[11]

  • Mobile Phase: A mixture of phosphoric acid in water and methanol (e.g., 95:5 v/v).[11] An alternative mobile phase is 0.1% phosphoric acid in water: Methanol: 0.1% phosphoric acid in acetonitrile (80:10:10).[12]

  • Flow Rate: 1.0 ml/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection: UV spectrophotometric detection at 210 nm or 250 nm.[11][12][13]

  • Sample Preparation: Samples should be dissolved in methanol to prevent degradation that can occur in aqueous solutions.[14]

Visualizations

Synthesis Pathway of Bronopol

Synthesis_of_Bronopol cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Bromination Nitromethane Nitromethane Intermediate 2-Nitro-1,3-propanediol Nitromethane->Intermediate + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Bronopol Bronopol Intermediate->Bronopol + Bromine Bromine Bromine Degradation_of_Bronopol Bronopol Bronopol Formaldehyde Formaldehyde Bronopol->Formaldehyde Alkaline Conditions Bromonitroethanol Bromonitroethanol Bronopol->Bromonitroethanol Alkaline Conditions Bromide_ion Bromide Ion Bronopol->Bromide_ion Nitrite_ion Nitrite Ion Bronopol->Nitrite_ion HMND 2-Hydroxymethyl-2-nitropropane-1,3-diol Bronopol->HMND

References

Bronopol-d4 molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Bronopol-d4, a deuterated analogue of the broad-spectrum antimicrobial agent Bronopol. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Molecular Structure and Formula

This compound is the deuterium-labeled version of Bronopol (2-bromo-2-nitropropane-1,3-diol). In this compound, the four hydrogen atoms on the 1st and 3rd carbon atoms are replaced by deuterium.

The chemical structure is as follows:

Synonyms: 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol[1]

Molecular Formula: C₃H₂D₄BrNO₄[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 204.01 g/mol [1][2][3]
Accurate Mass 202.9731[3]
Appearance White to Off-White Solid[1]
Unlabeled CAS Number 52-51-7[1][2][3]
SMILES OC([2H])([2H])C(--INVALID-LINK--=O)(Br)C([2H])([2H])O[2]
InChI InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2[3]

Applications in Research and Drug Development

This compound, as a stable isotope-labeled compound, is primarily used as an internal standard in analytical methods such as mass spectrometry for the quantification of Bronopol in various matrices.[2] The use of deuterated standards can improve the accuracy and precision of pharmacokinetic and metabolic studies during drug development.[2]

The parent compound, Bronopol, is a well-established antimicrobial agent with high activity against a broad spectrum of bacteria, particularly Gram-negative species.[2][4][5] It is used as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[4][6][7][8] Recent studies have also explored the potential of Bronopol and its analogues in preparing antibacterial drugs to combat multi-drug resistant bacteria.[9]

The mechanism of action of Bronopol involves the oxidation of protein thiols, leading to the inhibition of enzymatic activity.[2][10]

Experimental Protocols: Synthesis of Bronopol

A. Synthesis of 2-Nitro-1,3-propanediol (Intermediate)

  • In a reaction vessel, combine nitromethane and a 30% formaldehyde solution in a 1:2 molar ratio.[11]

  • Add 2% potassium carbonate to the mixture.[11]

  • Heat the solution under reflux for 1 hour.[11]

  • Cool the solution to allow for the crystallization of the product.[11]

  • The aqueous layer can be extracted with ether to recover more product.[11]

  • Dry and evaporate the ether to obtain 2-nitro-1,3-propanediol.[11]

B. Bromination to form Bronopol

  • Dissolve the 2-nitro-1,3-propanediol in methanol.[11]

  • Add a methanol solution containing 20% sodium methylate and stir at 20°C to form the sodium salt of 2-nitro-1,3-propanediol.[11]

  • Filter the sodium salt and suspend it in dry ether.[11]

  • Add bromine to the ether suspension below 0°C and stir for 10 minutes.[11]

  • Filter the mixture and evaporate the ether to yield Bronopol.[11]

To synthesize this compound, deuterated formaldehyde (D₂CO) would be used in the first step.

Visualizations

Synthesis_of_Bronopol cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Bromination Nitromethane Nitromethane Reaction1 Addition Reaction (Alkaline Catalyst) Nitromethane->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 Intermediate 2-Nitro-1,3-propanediol Reaction1->Intermediate Reaction2 Bromination Intermediate->Reaction2 Bromine Bromine Bromine->Reaction2 Bronopol Bronopol (2-Bromo-2-nitropropane-1,3-diol) Reaction2->Bronopol

Caption: Synthetic pathway of Bronopol from nitromethane and formaldehyde.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Bronopol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis involves a two-step process: the hydroxymethylation of deuterated nitromethane with deuterated formaldehyde, followed by the bromination of the resulting deuterated intermediate. This guide provides detailed experimental protocols for each stage, a summary of relevant quantitative data from the synthesis of non-deuterated Bronopol to serve as a benchmark, and visualizations of the chemical pathways and experimental workflows.

Synthesis Pathway Overview

The synthesis of deuterated Bronopol (specifically, 2-bromo-2-nitro-1,3-propanediol-d4, where the four hydrogens on the propanediol backbone are replaced with deuterium) can be achieved by adapting the well-established manufacturing process for standard Bronopol.[1][2] The core strategy involves the use of deuterated precursors. The general synthetic scheme is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Deuterated Hydroxymethylation cluster_step2 Step 2: Bromination Nitromethane-d3 Nitromethane-d3 Reaction_1 Condensation Nitromethane-d3->Reaction_1 CD3NO2 Formaldehyde-d2 Formaldehyde-d2 Formaldehyde-d2->Reaction_1 2 x CD2O Base Catalyst Base Catalyst Base Catalyst->Reaction_1 Bromine Bromine Reaction_2 Bromination Bromine->Reaction_2 Br2 Intermediate 2-nitro-1,3-propanediol-d5 Reaction_1->Intermediate 2-nitro-1,3-propanediol-d5 Intermediate->Reaction_2 Deuterated_Bronopol Deuterated Bronopol (2-bromo-2-nitro-1,3-propanediol-d4) Reaction_2->Deuterated_Bronopol Bronopol-d4

Caption: Proposed synthesis pathway for deuterated Bronopol.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of deuterated Bronopol. These protocols are adapted from established methods for the synthesis of non-deuterated Bronopol and the preparation of the necessary deuterated starting materials.

Preparation of Deuterated Starting Materials

2.1.1. Synthesis of Formaldehyde-d2 (from Paraformaldehyde-d2)

Deuterated formaldehyde can be prepared from paraformaldehyde-d2. Paraformaldehyde-d2 is commercially available or can be synthesized. A common laboratory-scale preparation of a formaldehyde-d2 solution involves the depolymerization of paraformaldehyde-d2 in a suitable solvent, typically deuterated water (D₂O), under basic conditions.

Protocol:

  • In a fume hood, suspend paraformaldehyde-d2 in D₂O in a flask equipped with a reflux condenser.

  • Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃), to the suspension.

  • Gently heat the mixture to facilitate depolymerization. The solution will become clear upon completion.

  • The resulting solution of formaldehyde-d2 in D₂O can be used directly in the subsequent hydroxymethylation step.

2.1.2. Synthesis of Nitromethane-d3

Nitromethane-d3 can be prepared by hydrogen-deuterium exchange of nitromethane with deuterium oxide (D₂O) in the presence of a base catalyst.

Protocol:

  • Combine nitromethane and a molar excess of D₂O in a reaction vessel.

  • Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature or with gentle heating to facilitate the exchange reaction. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

  • After the desired level of deuteration is achieved, the nitromethane-d3 can be isolated by extraction with a suitable organic solvent and subsequent distillation.

Synthesis of 2-bromo-2-nitro-1,3-propanediol-d4 (Deuterated Bronopol)

This synthesis is a two-step, one-pot procedure involving the base-catalyzed condensation of nitromethane-d3 with formaldehyde-d2, followed by bromination of the intermediate.

Protocol:

  • Hydroxymethylation:

    • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve nitromethane-d3 in a suitable solvent, such as methanol-d4 or D₂O.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of formaldehyde-d2 (prepared as in 2.1.1) to the nitromethane-d3 solution.

    • Add a base catalyst, such as a solution of sodium deuteroxide (NaOD) in D₂O, dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for several hours at a controlled temperature to form the deuterated 2-nitro-1,3-propanediol intermediate.

  • Bromination:

    • To the solution containing the deuterated intermediate, slowly add liquid bromine dropwise. The reaction is exothermic, and the temperature should be carefully controlled, typically between 5-10 °C.

    • The color of the reaction mixture will change as the bromine is consumed. The addition is complete when a persistent bromine color is observed.

    • After the addition of bromine, the reaction mixture is stirred for an additional period to ensure complete bromination.

  • Work-up and Purification:

    • The reaction mixture is then neutralized with an acid, such as deuterated hydrochloric acid (DCl) in D₂O.

    • The crude deuterated Bronopol can be isolated by crystallization from the reaction mixture, often by cooling.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as deuterated water or a mixture of deuterated organic solvents.[3]

    • Alternatively, purification can be achieved by column chromatography using silica gel.[3]

    • The final product should be dried under vacuum to yield deuterated Bronopol as a white crystalline solid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Mix_Reagents Mix Nitromethane-d3 and Formaldehyde-d2 Start->Mix_Reagents Add_Catalyst Add Base Catalyst Mix_Reagents->Add_Catalyst Hydroxymethylation Stir at Controlled Temperature Add_Catalyst->Hydroxymethylation Add_Bromine Slowly Add Bromine Hydroxymethylation->Add_Bromine Bromination Stir to Complete Reaction Add_Bromine->Bromination Neutralization Neutralize with Acid Bromination->Neutralization Isolation Isolate Crude Product (Crystallization) Neutralization->Isolation Purification_Method Purification Method Isolation->Purification_Method Recrystallization Recrystallize from Suitable Solvent Purification_Method->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Option 2 Drying Dry Under Vacuum Recrystallization->Drying Column_Chromatography->Drying End Pure Deuterated Bronopol Drying->End

Caption: General experimental workflow for deuterated Bronopol synthesis.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of non-deuterated Bronopol . This data can serve as a valuable reference for estimating expected yields and purity levels for the synthesis of deuterated Bronopol, although some variations may occur due to kinetic isotope effects.

Table 1: Reaction Conditions and Yields for Bronopol Synthesis

MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Two-Step, One-PotNitromethane, Formaldehyde, BromineSodium HydroxideWater0-10Not Specified>70%[4]
Two-Step2-nitro-1,3-propanediol, BromineSodium MethylateMethanol, Ether<20Not SpecifiedNot Specified[4]
One-StepNitromethane, Formaldehyde, BromineSodium HydroxideAqueous Sodium Bromide0-20~2High[5]
Hydroxyalkylation & BrominationNitromethane, FormaldehydeAlkaliWater/Alcohol5-10278%[6]

Table 2: Purification and Purity Data for Bronopol

Purification MethodInitial Purity (%)Final Purity (%)DetailsReference
RecrystallizationNot Specified>99%Recrystallized from ether.[4]
Column Chromatography & Recrystallization80%97.8%Silica gel column followed by recrystallization.[3]
Vacuum DistillationCrudeHighNegative pressure distillation of crude product.[5]
RecrystallizationNot Specified98%From water/alcohol solvent system.[6]

Conclusion

The synthesis of deuterated Bronopol is a feasible process that can be achieved by adapting existing, well-documented methods for the non-deuterated analogue. The key to a successful synthesis lies in the preparation of high-purity deuterated starting materials, namely formaldehyde-d2 and nitromethane-d3. The provided experimental protocols offer a detailed roadmap for researchers and drug development professionals to produce deuterated Bronopol for various applications, including as internal standards in analytical studies or for investigating kinetic isotope effects in biological systems. The quantitative data from non-deuterated Bronopol synthesis provides a useful benchmark for optimizing the synthesis of its deuterated counterpart. Careful control of reaction conditions and rigorous purification are essential to obtain a final product of high purity and isotopic enrichment.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bronopol as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitro-1,3-propanediol), first synthesized in 1897, is a broad-spectrum antimicrobial agent widely utilized as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[1][2] Its popularity stems from its high efficacy against a wide range of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, which are common contaminants in aqueous formulations.[1][3][4] While often categorized with formaldehyde-releasing preservatives, Bronopol's primary antimicrobial activity is not attributed to the release of formaldehyde but to a more complex and potent mechanism involving the oxidation of essential cellular components.[5][6][7] This guide provides a detailed examination of the chemical properties, core mechanisms of action, and quantitative efficacy of Bronopol, supplemented with experimental protocols and visual diagrams to elucidate its function at a molecular level.

Chemical Properties and Degradation Pathway

Bronopol is a white crystalline solid that is readily soluble in water and other polar organic solvents.[7][8] Its stability in aqueous solutions is highly dependent on pH and temperature. It is most stable under acidic conditions, with its rate of degradation increasing significantly with rising pH and temperature.[5][7]

Under alkaline conditions, Bronopol decomposes through a retroaldol reaction, liberating an equimolar amount of formaldehyde and forming bromonitroethanol.[1] This intermediate can further decompose to other products, including bromonitromethane, 2-bromoethanol, nitrite ions, and bromide ions.[1][5][7] It is crucial to note that while formaldehyde is a degradation product, the low levels produced are not considered responsible for the primary biological activity of Bronopol.[5][7][9] The allergic sensitization observed in some cases may be attributable to other degradation products like 2-bromoethanol or bromonitromethane rather than formaldehyde itself.[5][6]

G bronopol Bronopol (2-bromo-2-nitro-1,3-propanediol) bne Bromonitroethanol bronopol->bne  Retroaldol Reaction (Alkaline pH) formaldehyde1 Formaldehyde bronopol->formaldehyde1 bnm Bromonitromethane bne->bnm formaldehyde2 Formaldehyde bne->formaldehyde2 bromoethanol 2-Bromoethanol bne->bromoethanol nitrite Nitrite Ion bne->nitrite G cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions bronopol1 Bronopol disulfides1 Disulfides (Oxidized Thiols) bronopol1->disulfides1 Catalyzes Oxidation ros Reactive Oxygen Species (Superoxide O₂⁻, Peroxide H₂O₂) bronopol1->ros Generates thiols1 Cellular Thiols (e.g., Cysteine, Glutathione) thiols1->disulfides1 oxygen Oxygen (O₂) (Final Oxidant) oxygen->disulfides1 death Bactericidal Effect (Cell Death) ros->death Induces bronopol2 Bronopol consumed_b Consumed Bronopol bronopol2->consumed_b Direct Reaction (Slower) disulfides2 Disulfides bronopol2->disulfides2 thiols2 Intracellular Thiols thiols2->disulfides2 Oxidized bacteriostasis Bacteriostatic Effect (Growth Inhibition) consumed_b->bacteriostasis Leads to G start Start prep_plate Prepare Serial Dilution of Bronopol in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Standardized Microbial Suspension prep_plate->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate observe Observe Wells for Turbidity (Growth) incubate->observe determine_mic Identify Lowest Concentration with No Growth observe->determine_mic end End (MIC Value) determine_mic->end

References

Bronopol-d4 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical identifiers, experimental protocols, and logical workflows associated with Bronopol-d4.

Core Chemical Data of this compound

This compound is the deuterated form of Bronopol, an antimicrobial agent. The deuteration is typically at the 1 and 3 positions of the propanediol backbone. It is important to note that a specific CAS number for this compound is not consistently available; the CAS number for the parent compound, Bronopol (52-51-7), is frequently used.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below for easy reference and comparison.

IdentifierValueSource
CAS Number 52-51-7 (for parent compound)[1]
Chemical Formula C₃H₂D₄BrNO₄[1]
Molecular Weight 204.01 g/mol [1][2]
IUPAC Name 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol[1]
Synonyms 2-Bromo-2-nitro-1,3-propanediol-d4, BNPD-d4[3]
Canonical SMILES C(C(C(O)[2H])([2H])Br)(--INVALID-LINK--[O-])(O[2H])
InChI Key LVDKZNITIUWNER-WJOKJDDISA-N
Appearance White to off-white solid[1]

Experimental Protocols

This section details the methodologies for the synthesis of Bronopol, which can be adapted for its deuterated analog, and for investigating its antibacterial mechanism of action.

Synthesis of Bronopol

The synthesis of Bronopol is typically a one-step process involving the reaction of nitromethane with formaldehyde, followed by bromination.[4][5] The following protocol is based on methodologies described in synthesis patents and can be adapted for the preparation of this compound by using deuterated formaldehyde and nitromethane.

Materials:

  • Nitromethane

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH) solution

  • Bromine (Br₂)

  • Sodium bromide solution (5-7%) as a solvent

  • Sodium bisulfite solution (30%)

  • Reaction vessel with temperature control and stirring

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, combine the formaldehyde solution and the sodium bromide solution. Add the nitromethane to this mixture.

  • Base Addition: Cool the mixture to a temperature between 0-20°C. Slowly add the sodium hydroxide solution over a period of 60-80 minutes while maintaining the temperature.

  • Bromination: After the addition of the base, and a brief incubation period, slowly add bromine to the reaction mixture. The reaction is complete when the color of the solution turns colorless.

  • Quenching: Adjust the content of bromic acid in the reaction product to below 10 ppm using a sodium bisulfite solution to obtain the crude product.

  • Purification: The crude product is then purified by vacuum distillation.

  • Isolation: The final product is obtained by centrifugation and drying of the distilled product.

Investigation of Antibacterial Mechanism of Action

Bronopol's antibacterial activity stems from its ability to oxidize essential thiol groups within bacterial cells, particularly under aerobic conditions.[6][7][8] This leads to the formation of reactive oxygen species and the inhibition of cellular respiration.

Minimal Inhibitory Concentration (MIC) Assay:

  • Preparation of Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Escherichia coli) is prepared in a suitable growth medium.

  • Serial Dilutions: A series of twofold dilutions of Bronopol are prepared in the growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the bacterium.

Thiol Oxidation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a thiol-containing compound (e.g., cysteine or glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Addition of Bronopol: Add Bronopol to the reaction mixture to initiate the reaction.

  • Monitoring: The oxidation of the thiol can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or by using a thiol-specific fluorescent probe.

  • Analysis: The rate of thiol oxidation can be calculated from the change in absorbance or fluorescence over time. The reaction products can be further analyzed using techniques such as HPLC or mass spectrometry.

Logical Workflow: Identification and Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a this compound sample.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Identification cluster_2 Purity and Quantification cluster_3 Final Confirmation A Sample Acquisition (this compound) B Physical Characterization (Appearance, Solubility) A->B C Mass Spectrometry (Confirm Molecular Weight: 204.01) B->C Structural Elucidation D NMR Spectroscopy (Confirm Deuteration Sites and Structure) C->D E FT-IR Spectroscopy (Identify Functional Groups) D->E F HPLC/UPLC Analysis (Determine Purity) E->F Purity Assessment G Quantitative NMR (qNMR) (Determine Assay) F->G H Comparison with Reference Standard G->H Verification I Certificate of Analysis (CoA) Generation H->I

Caption: Workflow for the Identification and Characterization of this compound.

References

An In-depth Technical Guide to Bronopol and Bronopol-d4 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bronopol and its deuterated analog, Bronopol-d4. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their chemical properties, mechanisms of action, and applications, with a particular focus on the key differences imparted by isotopic labeling.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[1][2][3][4] Its efficacy against Gram-negative bacteria, in particular, has made it a popular choice for preventing microbial contamination in a range of products.[1][5] this compound is a deuterated version of Bronopol, where four hydrogen atoms on the propanediol backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, primarily as an internal standard for the quantification of Bronopol. While chemically similar, the difference in isotopic composition introduces subtle but significant variations in their physicochemical and reactive properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Bronopol and this compound are summarized below. It is important to note that while extensive data is available for Bronopol, specific experimental data for this compound is limited. The properties of this compound are largely inferred from those of Bronopol, with considerations for the increased molecular weight due to deuterium substitution.

PropertyBronopolThis compoundData Source
Chemical Formula C₃H₆BrNO₄C₃H₂D₄BrNO₄[1][6]
Molecular Weight 199.99 g/mol ~204.01 g/mol [2][6]
Appearance White to pale yellow crystalline powderWhite to off-white solid[1]
Melting Point Approximately 130 °CNot experimentally determined, expected to be similar to Bronopol[1][2]
Boiling Point Decomposes above 140 °CDecomposes at elevated temperatures[1][7]
Solubility in Water 25 g/100 mL (22 °C)Expected to be similar to Bronopol[8]
logP (Octanol-Water Partition Coefficient) -0.6Not experimentally determined, expected to be similar to Bronopol[6]

Mechanism of Antimicrobial Action

The primary mode of action of Bronopol involves its interaction with essential thiol groups within microbial cells, particularly in enzymes like dehydrogenases.[5][9] This interaction disrupts cellular metabolism and leads to cell death. The process can be described in two stages:

  • Aerobic Conditions: Bronopol catalyzes the oxidation of thiol groups (e.g., in cysteine) to disulfides. This reaction consumes oxygen and generates reactive oxygen species (ROS) such as superoxide and peroxide radicals, which contribute to the bactericidal activity.[10][11]

  • Anoxic Conditions: In the absence of oxygen, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of Bronopol and the formation of disulfide bridges, which inhibits enzyme function.[10][11]

The following diagram illustrates the proposed antimicrobial signaling pathway of Bronopol.

Bronopol_Mechanism cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions Bronopol_aerobic Bronopol Disulfides_aerobic Disulfides Bronopol_aerobic->Disulfides_aerobic Catalyzes Oxidation ROS Reactive Oxygen Species (ROS) Bronopol_aerobic->ROS Generates Thiols_aerobic Bacterial Thiols (e.g., Cysteine) Thiols_aerobic->Disulfides_aerobic CellDeath_aerobic Bactericidal Effect ROS->CellDeath_aerobic Induces Bronopol_anoxic Bronopol Disulfides_anoxic Disulfides Bronopol_anoxic->Disulfides_anoxic Direct Reaction Thiols_anoxic Intracellular Thiols (e.g., Glutathione) Thiols_anoxic->Disulfides_anoxic Enzyme_Inhibition Enzyme Inhibition Disulfides_anoxic->Enzyme_Inhibition Leads to Bacteriostasis Bacteriostasis Enzyme_Inhibition->Bacteriostasis Results in

Antimicrobial mechanism of Bronopol under aerobic and anoxic conditions.

The Deuterium Kinetic Isotope Effect: The Core Difference

The primary distinction in the reactivity of Bronopol versus this compound lies in the Deuterium Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium isotope.[12][13] This means that reactions involving the cleavage of a C-H bond in the rate-determining step will proceed slower when hydrogen is replaced by deuterium.

While no specific studies have quantified the KIE for Bronopol's antimicrobial action or degradation, we can infer the following:

  • Antimicrobial Activity: The mechanism of Bronopol does not directly involve the cleavage of the C-H bonds on the propanediol backbone. Therefore, a significant primary KIE on its antimicrobial activity is not expected. However, secondary KIEs, which are smaller effects on reaction rates when the isotopic substitution is not at the bond being broken, might be observable.

  • Chemical Stability and Degradation: The degradation of Bronopol, particularly in alkaline conditions, involves a retro-aldol reaction that can lead to the release of formaldehyde.[1][11] This reaction pathway may involve the cleavage of a C-H bond adjacent to the alcohol groups. If this is a rate-determining step, this compound would be expected to degrade more slowly than Bronopol under the same conditions. This potential for enhanced stability is a key reason for the use of deuterated compounds in analytical standards.

Experimental Protocols

Synthesis of Bronopol (2-bromo-2-nitropropane-1,3-diol)

The synthesis of Bronopol is typically achieved through the hydroxymethylation of nitromethane followed by bromination.[1][4][14]

Materials:

  • Nitromethane

  • Paraformaldehyde

  • Sodium Hydroxide (or other base)

  • Bromine

  • Appropriate solvents (e.g., water, methanol)

Procedure:

  • Hydroxymethylation: Nitromethane is reacted with paraformaldehyde in an alkaline environment to produce di(hydroxymethyl)nitromethane. This reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

  • Bromination: The intermediate, di(hydroxymethyl)nitromethane, is then brominated. This is achieved by the addition of bromine to the reaction mixture.

  • Purification: The resulting Bronopol is then purified, often through crystallization, to yield a white to pale yellow crystalline powder.

The following diagram outlines a general workflow for the synthesis of Bronopol.

Bronopol_Synthesis Nitromethane Nitromethane Hydroxymethylation Hydroxymethylation (Formation of Di(hydroxymethyl)nitromethane) Nitromethane->Hydroxymethylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Hydroxymethylation Base Base (e.g., NaOH) Base->Hydroxymethylation Bromination Bromination Hydroxymethylation->Bromination Bromine Bromine Bromine->Bromination Crude_Bronopol Crude Bronopol Bromination->Crude_Bronopol Purification Purification (Crystallization) Crude_Bronopol->Purification Pure_Bronopol Pure Bronopol Purification->Pure_Bronopol

General workflow for the synthesis of Bronopol.
Proposed Synthesis of this compound

Proposed Method: The synthesis would likely follow a similar pathway to that of Bronopol, with the key difference being the use of paraformaldehyde-d2 or deuterated formaldehyde .

  • Deuterated Hydroxymethylation: Nitromethane would be reacted with paraformaldehyde-d2 in the presence of a base. This would result in the formation of di(hydroxymethyl-d2)nitromethane.

  • Bromination: The deuterated intermediate would then be brominated using the same procedure as for the non-deuterated compound.

  • Purification: The resulting this compound would be purified by crystallization.

Analytical Method for Bronopol Determination

High-performance liquid chromatography (HPLC) is a common method for the quantification of Bronopol in various matrices.[15][16][17][18] this compound is an ideal internal standard for this analysis due to its chemical similarity and mass difference.

Experimental Setup:

  • Chromatography System: HPLC with UV or mass spectrometry (MS) detection.

  • Column: A C18 reversed-phase column is typically used.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[15][16]

  • Internal Standard: this compound.

Procedure:

  • Sample Preparation: The sample containing Bronopol is extracted with a suitable solvent.

  • Internal Standard Spiking: A known amount of this compound is added to the sample extract.

  • HPLC Analysis: The spiked sample is injected into the HPLC system.

  • Quantification: The concentration of Bronopol is determined by comparing the peak area of Bronopol to that of the this compound internal standard.

The following diagram illustrates the analytical workflow.

Analytical_Workflow Sample Sample containing Bronopol Extraction Solvent Extraction Sample->Extraction Spiking Spike with This compound (Internal Standard) Extraction->Spiking HPLC HPLC Analysis (C18 Column) Spiking->HPLC Detection Detection (UV or MS) HPLC->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Bronopol Concentration Quantification->Result

References

Stability and Storage of Bronopol-d4 Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol-d4 is the deuterated form of Bronopol (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent. The replacement of hydrogen atoms with deuterium can be a valuable tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry-based analyses. Understanding the stability and appropriate storage conditions of this compound powder is critical to ensure its integrity, purity, and performance in these applications. This guide summarizes the key factors influencing the stability of Bronopol and provides recommended storage conditions and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Bronopol is presented in the table below. These properties are expected to be very similar for this compound.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point Approximately 130 °C
Solubility Readily soluble in water, ethanol, and methanol.
Hygroscopicity Slightly hygroscopic

Stability Profile

The stability of Bronopol, and by extension this compound, is influenced by several environmental factors, including temperature, pH, and light.

Thermal Stability

Bronopol powder is stable under ordinary conditions of use and storage.[1] However, it decomposes at temperatures above 140°C.[2]

pH Stability

Bronopol is most stable in acidic conditions. As the pH increases, particularly under alkaline conditions, its degradation rate accelerates.

pHHalf-life of 0.03% w/v aqueous solution
4> 5 years
6~1.5 years
8~2 months

Data extrapolated from studies on Bronopol.

Photostability

Exposure to light, especially UV light, can lead to the degradation of Bronopol.[1] Significant degradation has been observed when the powder is exposed to a UV light chamber with a wavelength range of 250-400nm.

Hygroscopicity

Bronopol is described as slightly hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This can be a critical factor in the handling and storage of the powder, as moisture can affect its physical properties and potentially accelerate degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound powder, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[1]

  • Light: Protect from light.[1]

  • Atmosphere: Store in a tightly closed container to protect from moisture and air.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and aluminum.

Experimental Protocols for Stability Assessment

Detailed methodologies for key experiments to assess the stability of this compound are provided below. These protocols are based on established methods for Bronopol.

HPLC Method for Stability-Indicating Assay

A High-Performance Liquid Chromatography (HPLC) method is a precise way to quantify the active ingredient and detect degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound powder into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Vortex for 2 minutes and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: RP-ODS (Reversed-Phase Octadecylsilyl), 150mm x 4.6mm, 5µm particle size.

    • Mobile Phase: A mixture of phosphoric acid in water (e.g., 1:1000 v/v) and methanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram for twice the retention time of the main peak to ensure all degradation products are eluted.

    • The peak area of this compound is used to calculate its concentration and assess degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh 10mg This compound dissolve Dissolve in Mobile Phase weigh->dissolve vortex Vortex 2 min dissolve->vortex filter Filter 0.45µm vortex->filter inject Inject 10µL filter->inject separate RP-ODS Column 30°C, 1.0mL/min inject->separate detect UV Detector 210nm separate->detect record Record Chromatogram detect->record data_analysis data_analysis record->data_analysis Calculate Purity & Degradation

HPLC analysis workflow for this compound stability testing.

UV-Vis Spectrophotometric Method for Degradation Studies

UV-Visible spectrophotometry offers a simpler and faster method for assessing degradation, particularly under forced degradation conditions.

Methodology:

  • Preparation of Standard Stock Solution:

    • Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with distilled water to obtain a concentration of 1000 µg/mL.

  • Forced Degradation Studies:

    • Acidic Condition: To 100 mg of this compound, add 100 mL of 0.1 N HCl. Withdraw samples at specified time intervals (e.g., 1, 3, 5 hours), neutralize with 0.1 N NaOH, and dilute to a suitable concentration (e.g., 50 µg/mL) for analysis.[1]

    • Basic Condition: To 100 mg of this compound, add 100 mL of 0.1 N NaOH. Withdraw samples at specified time intervals, neutralize with 0.1 N HCl, and dilute for analysis.[1]

    • Thermal Stress: Place 1 g of this compound powder in a hot air oven at a specified temperature (e.g., 60°C). Withdraw samples at intervals and prepare solutions for analysis.

    • Photolytic Stress: Expose 1 g of this compound powder in a UV light chamber (250-400 nm).[1] Withdraw samples at intervals and prepare solutions for analysis.

  • Analysis:

    • Scan a diluted solution of the stock solution (e.g., 60 µg/mL) in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 214 nm for Bronopol.

    • Measure the absorbance of the samples from the forced degradation studies at the determined λmax.

    • A decrease in absorbance compared to a standard solution indicates degradation.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_sampling Sampling & Preparation start This compound Powder acid Acidic (0.1N HCl) start->acid base Basic (0.1N NaOH) start->base thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV 250-400nm) start->photo sample Withdraw Samples at Time Intervals acid->sample base->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analysis UV-Vis Analysis at λmax dilute->analysis

Workflow for forced degradation studies of this compound.

Hygroscopicity Testing

This test determines the tendency of this compound powder to absorb moisture from the air.

Methodology:

  • Apparatus: A dynamic vapor sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled humidity environments.

  • Procedure (Static Method using Desiccators):

    • Prepare saturated solutions of various salts in separate desiccators to achieve a range of relative humidities (RH).

    • Accurately weigh a sample of this compound powder into a tared container.

    • Place the open container in a desiccator at a specific RH and constant temperature (e.g., 25°C).

    • At predetermined time intervals, remove the container, quickly close it, and reweigh to determine the change in mass due to moisture absorption.

    • Continue until the mass becomes constant (equilibrium).

    • Repeat the process for different RH levels.

  • Calculation:

    • Calculate the percentage of water sorbed at each RH level using the formula: % Water Sorbed = [(Final Weight - Initial Weight) / Initial Weight] x 100

  • Classification: The hygroscopicity can be classified based on the percentage of water sorbed at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.

Degradation Pathways

Under alkaline conditions, Bronopol undergoes degradation primarily through a retro-aldol reaction, leading to the formation of formaldehyde and bromonitroethanol. Further degradation can result in the formation of other products. While the deuteration in this compound is on the carbon atoms bearing the hydroxyl groups, which are not directly involved in the initial retro-aldol reaction, the kinetic isotope effect might still influence the rates of subsequent degradation steps.

Degradation_Pathway bronopol Bronopol (or this compound) intermediate Retro-Aldol Reaction (Alkaline conditions) bronopol->intermediate Degradation products Formaldehyde Bromonitroethanol intermediate->products

Simplified degradation pathway of Bronopol under alkaline conditions.

Conclusion

This compound powder is expected to have a stability profile very similar to that of Bronopol. It is a stable compound when stored under appropriate conditions. Key factors leading to its degradation are exposure to alkaline pH, high temperatures, and light. For maintaining the integrity of this compound powder, it is crucial to store it in a cool, dry, and dark place in a tightly sealed container. The experimental protocols provided in this guide can be used to perform comprehensive stability assessments to ensure the quality and reliability of this compound for its intended research and analytical applications.

References

Technical Guide: Bronopol-d4 Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the material safety data for Bronopol-d4, intended for researchers, scientists, and drug development professionals. The information is compiled from various sources, and it is important to note that much of the detailed safety and toxicity data is based on its non-deuterated counterpart, Bronopol, due to the limited availability of specific data for the deuterated compound. The chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts.

Chemical and Physical Properties

This compound is the deuterated form of Bronopol, an organic compound with broad-spectrum antimicrobial properties.

PropertyValueSource
Chemical Name 2-bromo-1,1,3,3-tetradeuterio-2-nitro-propane-1,3-diol[1]
Synonyms 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol[2]
CAS Number 52-51-7 (for non-deuterated Bronopol)[2][3][4]
Molecular Formula C₃D₄H₂BrNO₄[1][2]
Molecular Weight 204.01 g/mol [1][2]
Appearance White to off-white or pale yellow solid/crystalline powder[2][4][5]
Melting Point Approximately 130 °C (decomposes above 140 °C)[4][5][6]
Solubility Readily soluble in water; poorly soluble in non-polar solvents[4][5][6]
pH 5-7 (1% aqueous solution)[7]
Bulk Density ~1100 kg/m ³[7][8]

Hazard Identification and GHS Classification

The following hazard information is based on data for Bronopol.

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 2H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[9]

Hazard Symbols:

  • GHS05: Corrosive[5]

  • GHS07: Exclamation mark[5]

  • GHS09: Environmental hazard[5]

Toxicology Data

The toxicological data presented below is for Bronopol.

TestSpeciesRouteValueClassificationSource
LD50Rat (male and female)Oral325 mg/kgCategory II: Moderately toxic[9][10]
Dermal ToxicityDermalCategory I: Severe effects[10]
Eye IrritationCategory I: Severe irritation[10]
Skin IrritationCategory II: Irritation[10]
Inhalation ToxicityInhalationCategory IV: Slightly toxic[10]
Skin SensitizationGuinea pigsNot a sensitizer[10]
Avian Toxicity (LD50)Mallard duckOral464 mg/kg (14 days)[11]
Avian Toxicity (LD50)Northern bobwhiteOral7379 ppm (5 days)[11]
Aquatic Toxicity (LC50)Earthworm> 500 mg/kg soil dw (14 day)[11]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not available in the provided search results. However, a typical Material Safety Data Sheet would reference standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for conducting such tests. For example, a 90-day oral toxicity study in rats indicated that bronopol is a severe gastrointestinal irritant.[10] Another study in beagle dogs showed increased liver and spleen weights in the high dose group.[10] A chronic feeding/carcinogenicity study with rats resulted in high mortality and severe reduction in body weight gain.[10]

Handling, Storage, and First Aid

G A Handling C Wear appropriate PPE (gloves, goggles, lab coat) A->C D Ensure adequate ventilation A->D E Avoid dust formation A->E B Storage F Store in a cool, dry, well-ventilated area B->F G Keep container tightly closed B->G H Protect from heat and sunlight B->H

Caption: General workflow for safe handling and storage of this compound.

G cluster_exposure Exposure Route cluster_action First Aid Action A Inhalation E Move to fresh air. If not breathing, give artificial respiration. A->E B Skin Contact F Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. B->F C Eye Contact G Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. C->G D Ingestion H Give large amounts of water to drink. Do not induce vomiting. D->H I Seek Medical Attention E->I F->I G->I H->I

Caption: First aid measures for different exposure routes to this compound.

Stability and Reactivity

  • Stability: Stable under ordinary conditions of use and storage.[3]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3]

  • Hazardous Decomposition Products: When heated to decomposition, it may produce toxic fumes, carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide.[3][6] Under alkaline conditions, it can decompose to liberate nitrite and low levels of formaldehyde.[5][6]

G A Bronopol C Decomposition A->C subject to B Alkaline Conditions (and/or elevated temperatures) B->C D Nitrite C->D E Formaldehyde (low levels) C->E G Nitrosamine Formation D->G E->G F Secondary Amines/Amides (contaminants) F->G reacts with

Caption: Decomposition of Bronopol and potential for nitrosamine formation.

References

Bronopol as a Preservative: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemistry, efficacy, and application of 2-bromo-2-nitropropane-1,3-diol (Bronopol) in scientific research and product development. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of Bronopol's properties, mechanism of action, and practical considerations for its use as a preservative in pharmaceutical and cosmetic formulations.

Physicochemical Properties

Bronopol is a white to pale yellow crystalline powder with a faint characteristic odor.[1] It is readily soluble in water and other polar solvents, a characteristic that facilitates its incorporation into aqueous formulations.[2][3] This high affinity for polar environments helps prevent the loss of the preservative to the oil phase in emulsions.[1]

PropertyValueReference
Chemical Name 2-bromo-2-nitropropane-1,3-diol[4]
CAS Number 52-51-7[5]
Molecular Formula C₃H₆BrNO₄[4]
Molar Mass 199.99 g/mol [4]
Melting Point Approx. 130 °C[4]
Solubility in Water Up to 28% w/v at ambient temperature[4][6]
pH (1% w/v aqueous solution) 5.0 - 7.0[1]

Antimicrobial Efficacy and Mechanism of Action

Bronopol exhibits broad-spectrum antimicrobial activity, with particularly high efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8] It is also effective against Gram-positive bacteria, yeasts, and other fungi, though its activity against yeasts and molds is comparatively lower.[1][5]

The antimicrobial mechanism of Bronopol is multifaceted.[2] Under aerobic conditions, it catalyzes the oxidation of essential thiol groups (like those in cysteine) within microbial cells to disulfides, a process that involves the consumption of oxygen.[5][9] This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which exert direct bactericidal effects.[2][9] The oxidation of intracellular thiols, such as glutathione, leads to the inhibition of enzyme function and a bacteriostatic period followed by inhibited growth.[5]

Under anoxic conditions, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of the preservative and eventual resumption of bacterial growth.[5][9]

Signaling Pathway: Aerobic Antimicrobial Action of Bronopol

Bronopol_Aerobic_Mechanism Bronopol Bronopol Disulfides Disulfides Bronopol->Disulfides catalyzes oxidation of ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol->ROS generates Thiols Bacterial Thiols (e.g., Cysteine, Glutathione) Thiols->Disulfides O2 Oxygen (O₂) O2->ROS acts as final oxidant, forming Enzyme_Inhibition Enzyme Inhibition Disulfides->Enzyme_Inhibition leads to Bactericidal_Effect Bactericidal Effect ROS->Bactericidal_Effect causes Bacteriostasis Bacteriostasis & Inhibited Growth Enzyme_Inhibition->Bacteriostasis results in

Caption: Aerobic antimicrobial mechanism of Bronopol.

Quantitative Data on Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's effectiveness. The following table summarizes the MIC values of Bronopol against various microorganisms.

MicroorganismMIC (µg/mL)Reference
Aspergillus niger3200[1]
Bacillus subtilis12.5[1]
Burkholderia (Pseudomonas) cepacia25[1]
Candida albicans1600[1]
Escherichia coli12.5 - 50[1]
Klebsiella aerogenes25[1]
Legionella pneumophilia50[1]
Penicillium funiculosum1600[1]
Proteus mirabilis25 - 50[1]
Pseudomonas aeruginosa12.5 - 50[1]
Staphylococcus aureus12.5 - 50[1]
Staphylococcus epidermidis50[1]

Stability and Degradation

The stability of Bronopol in aqueous solutions is significantly influenced by pH and temperature.[4][6] It is most stable under acidic conditions.[4][6] As the pH and temperature increase, the rate of degradation accelerates.[3][10]

Degradation of Bronopol can lead to the formation of several by-products, including formaldehyde, nitrite ions, bromide ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[4][6] It is important to note that the low levels of formaldehyde released are not considered responsible for the primary antimicrobial activity of Bronopol.[4][6]

The half-life of Bronopol in aqueous solutions at different pH values is presented below.

pHTemperature (°C)Half-lifeReference
420> 5 years[11]
6201.5 years[11]
8202 months[11]

Bronopol Degradation Pathway

Bronopol_Degradation Bronopol Bronopol Retroaldol Retroaldol Reaction Bronopol->Retroaldol undergoes Conditions Alkaline pH Elevated Temperature Conditions->Bronopol induces Bromonitroethanol Bromonitroethanol Retroaldol->Bromonitroethanol Formaldehyde1 Formaldehyde Retroaldol->Formaldehyde1 Further_Decomposition Further Decomposition Bromonitroethanol->Further_Decomposition Bromonitromethane Bromonitromethane Further_Decomposition->Bromonitromethane Formaldehyde2 Formaldehyde Further_Decomposition->Formaldehyde2 Bromoethanol 2-Bromoethanol Further_Decomposition->Bromoethanol Nitrite Nitrite Ion Further_Decomposition->Nitrite

Caption: Degradation pathway of Bronopol under alkaline conditions.

Toxicological Profile

Bronopol has low mammalian toxicity at typical in-use concentrations.[4][8] The following table summarizes key toxicological data for Bronopol.

TestSpeciesValueReference
Oral LD50Rat180 mg/kg[5]
Dermal LD50Rat64 - 160 mg/kg[5]
Inhalation LD50Rat> 5000 mg/m³[5]

While generally considered safe for topical use at approved concentrations, Bronopol can be a skin irritant and has been identified as a contact allergen in some individuals.[2][4] A significant concern with the use of Bronopol is its potential to form nitrosamines in the presence of secondary amines or amides, particularly under alkaline conditions or at elevated temperatures where it decomposes to release nitrite.[4][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of Bronopol against various microorganisms.

Methodology:

  • Preparation of Bronopol Stock Solution: A stock solution of Bronopol is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density (typically 10⁵ to 10⁶ CFU/mL).

  • Serial Dilution: A two-fold serial dilution of the Bronopol stock solution is performed in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 3-5 days for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare Bronopol Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Degradation Pathways of Bronopol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in a variety of pharmaceutical, cosmetic, and industrial applications due to its broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Despite its efficacy, the stability of Bronopol in aqueous formulations is a critical consideration for formulators and researchers. This technical guide provides a comprehensive overview of the degradation pathways of Bronopol in aqueous solutions, detailing the influence of various environmental factors, the primary degradation products, and the analytical methodologies used for its study.

Core Degradation Pathways

The degradation of Bronopol in aqueous solutions is a multifaceted process influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light. The primary mechanism of degradation is through a retro-aldol reaction, followed by further decomposition of the initial products.[1][2]

Hydrolytic Degradation

The hydrolysis of Bronopol is highly dependent on the pH of the solution. It is most stable in acidic conditions and its degradation rate increases significantly with a rise in pH.[3]

The principal hydrolytic degradation pathway is initiated by a base-catalyzed retro-aldol reaction. This reaction involves the cleavage of a carbon-carbon bond, leading to the release of formaldehyde and the formation of bromonitroethanol.[1][2]

Step 1: Retro-Aldol Reaction

Bronopol, in the presence of a base (hydroxide ions), undergoes a retro-aldol reaction to yield formaldehyde and the intermediate, bromonitroethanol.

Step 2: Degradation of Bromonitroethanol

Bromonitroethanol is an unstable intermediate that undergoes further degradation through several pathways:[1]

  • Decomposition to Bromonitromethane: Bromonitroethanol can decompose to form bromonitromethane and another molecule of formaldehyde.

  • Formation of 2-Bromoethanol and Nitrite Ion: Alternatively, bromonitroethanol can break down to produce 2-bromoethanol and a nitrite ion.

Under alkaline conditions, a complex mixture of degradation products can be formed, including bromide ions, nitrite ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[4]

Photolytic Degradation

Bronopol is susceptible to degradation upon exposure to UV light.[3][5] The photolysis half-life in water has been reported to be as short as 24 hours.[2] Photodegradation is enhanced in natural waters, suggesting a role for photosensitized reactions.[5] The degradation products formed through photolysis can be more persistent and toxic than Bronopol itself.[5]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Bronopol in aqueous solutions.

Bronopol_Degradation Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) BNE Bromonitroethanol Bronopol->BNE Retro-Aldol Reaction Formaldehyde1 Formaldehyde Bronopol->Formaldehyde1 Retro-Aldol Reaction BNM Bromonitromethane BNE->BNM Decomposition Formaldehyde2 Formaldehyde BNE->Formaldehyde2 Decomposition Bromoethanol 2-Bromoethanol BNE->Bromoethanol Breakdown Nitrite Nitrite Ion BNE->Nitrite Breakdown Further_Deg Further Degradation BNM->Further_Deg Bromoethanol->Further_Deg Hydrolysis Hydrolysis (Alkaline pH, Heat) Hydrolysis->Bronopol Photolysis Photolysis (UV Light) Photolysis->Bronopol

Caption: Primary degradation pathways of Bronopol via hydrolysis and photolysis.

Quantitative Data on Bronopol Degradation

The rate of Bronopol degradation is significantly influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Bronopol at 20°C in Aqueous Solution at Various pH Levels

pHHalf-lifeReference
4> 5 years[3]
61.5 years[3]
82 months[3]

Table 2: Hydrolysis Half-lives of Bronopol in River Water

pHHalf-life (hours)Reference
6.7120[3]
7.614[3]
9.01.9[3]

Table 3: Formaldehyde Release from a 0.1% (w/v) Bronopol Solution at 25°C

pHTime (hours)Formaldehyde Concentration (ppm)Reference
8.02430[6]
2.0> 1200Little to no release[6]

Experimental Protocols

Accurate quantification of Bronopol and its degradation products is essential for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Experimental Protocol 1: HPLC-UV Analysis of Bronopol and its Degradation Products

Objective: To quantify the concentration of Bronopol and its primary degradation products (Bromonitroethanol, Bromonitromethane) in an aqueous sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[8]

  • Water (HPLC grade)

  • Phosphoric acid or Hydrochloric acid (for mobile phase adjustment)[7][9]

  • Bronopol analytical standard

  • Bromonitroethanol and Bromonitromethane analytical standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% phosphoric acid in water or dilute HCl) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a gradient or isocratic mixture, for instance, methanol/water with hydrochloric acid (5:95 v/v).[9]

  • Standard Solution Preparation: Prepare a stock solution of Bronopol in the mobile phase or a suitable solvent like methanol.[8] Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dilute the aqueous sample containing Bronopol with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 0.8 to 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 210 nm or 250 nm.[7][9]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.

  • Quantification: Identify and quantify the peaks corresponding to Bronopol and its degradation products by comparing their retention times and peak areas to those of the analytical standards.

Experimental Protocol 2: Spectrophotometric Determination of Formaldehyde Release

Objective: To quantify the amount of formaldehyde released from the degradation of Bronopol. This method often involves derivatization to form a chromophore that can be measured by a spectrophotometer.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid

  • Formaldehyde standard solution

Procedure:

  • Sample Collection: Take an aliquot of the aqueous Bronopol solution at a specific time point during the degradation study.

  • Derivatization: Add the DNPH solution to the sample. The formaldehyde present will react with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is yellow-orange in color.

  • Extraction: Extract the derivative into an organic solvent like acetonitrile.

  • Spectrophotometric Measurement: Measure the absorbance of the extracted solution at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).

  • Quantification: Prepare a calibration curve using standard formaldehyde solutions that have undergone the same derivatization and extraction procedure. Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying Bronopol degradation.

Experimental_Workflow start Start: Prepare Aqueous Bronopol Solutions conditions Incubate under Controlled Conditions (pH, Temp, Light) start->conditions sampling Collect Samples at Timed Intervals conditions->sampling analysis Analyze Samples sampling->analysis hplc HPLC-UV Analysis (Bronopol & Products) analysis->hplc Primary spectro Spectrophotometry (Formaldehyde) analysis->spectro Secondary data Data Analysis and Kinetic Modeling hplc->data spectro->data end End: Determine Degradation Pathways & Rates data->end

Caption: A generalized workflow for investigating Bronopol degradation kinetics.

Conclusion

The degradation of Bronopol in aqueous solutions is a complex process governed by pH, temperature, and light exposure. The primary degradation pathway involves a retro-aldol reaction leading to the formation of formaldehyde and bromonitroethanol, which subsequently degrades into other products. Understanding these pathways and having robust analytical methods for quantification are crucial for ensuring the stability and safety of pharmaceutical and other formulations containing Bronopol. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important antimicrobial agent.

References

Solubility Profile of Bronopol-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bronopol-d4 (2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol), a deuterated analog of the broad-spectrum antimicrobial agent Bronopol. Understanding the solubility of this compound in various organic solvents is critical for its effective formulation, application, and analysis in pharmaceutical and research settings. The data presented here is based on the well-established solubility of its non-deuterated counterpart, Bronopol, as the isotopic labeling is not expected to significantly alter its solubility properties.

Core Principles of Solubility

Bronopol exhibits a strong affinity for polar organic solvents, a characteristic attributed to its hydroxyl groups which allow for hydrogen bonding.[1][2] Conversely, it is poorly soluble in non-polar, hydrocarbon-based solvents.[1][3][4] The dissolution process in water is endothermic.[1][4]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Bronopol in a range of organic solvents at ambient temperature (22-25°C). This data serves as a reliable guide for the expected solubility of this compound.

SolventSolubility (% w/v)Solvent Type
Methanol89Polar Protic
Ethanol56Polar Protic
Isopropanol41Polar Protic
Ethylene Glycol61Polar Protic
1,2-Propylene Glycol52Polar Protic
Dipropylene Glycol48Polar Protic
Polyethylene Glycol 300>30Polar
Methyl Carbitol54Polar Aprotic
Diethyl EtherReadily SolublePolar Aprotic
Ethyl AcetateReadily SolublePolar Aprotic
Acetic AcidReadily SolublePolar Protic
AcetoneSlightly SolublePolar Aprotic
ChloroformSlightly SolubleNon-polar
Diethyl Sebacate10Non-polar
Isopropyl Myristate<0.5Non-polar
Liquid Paraffin<0.5Non-polar
Mineral Oil<0.5Non-polar
Vegetable Oils<0.5Non-polar
BenzeneSlightly SolubleNon-polar
TolueneSolubleNon-polar
HexanePractically InsolubleNon-polar

Note: "Readily Soluble" indicates high solubility, though a precise percentage was not provided in the cited sources.[3][4]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general and widely accepted method, the "shake-flask method," can be employed. This method is a reliable technique for establishing equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in desired units (e.g., mg/mL, % w/v).

Below is a graphical representation of the experimental workflow.

G cluster_0 Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath (e.g., 24-48h at 25°C) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant sample C->D E Filter sample (e.g., 0.45 µm) D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for this compound is guided by its polarity. The following diagram illustrates a logical decision-making process for solvent selection based on the desired application.

G start Start: Need to dissolve this compound decision1 Desired Application |  Aqueous or Organic System? start->decision1 polar_path Formulation in polar medium (e.g., creams, lotions) decision1:f1->polar_path Polar nonpolar_path Incorporation into non-polar matrix (e.g., oils, ointments) decision1:f1->nonpolar_path Non-polar select_polar Select polar solvents: - Methanol - Ethanol - Propylene Glycol - Water polar_path->select_polar select_nonpolar Consider co-solvents or alternative formulations. Direct dissolution is limited. nonpolar_path->select_nonpolar end End: Solvent system selected select_polar->end select_nonpolar->end

Caption: Decision tree for selecting a suitable solvent for this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Bronopol in Complex Matrices using Bronopol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely used antimicrobial agent in a variety of consumer and industrial products, including cosmetics, pharmaceuticals, and water treatment systems.[1][2] Accurate and reliable quantification of Bronopol in diverse and complex matrices is crucial for quality control, safety assessment, and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS methods, as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[5][6][7] A deuterated internal standard, such as Bronopol-d4, is an ideal choice as it shares nearly identical physicochemical properties with the target analyte, ensuring it behaves similarly throughout the analytical process.[7] This application note provides a detailed protocol for the quantitative analysis of Bronopol using this compound as an internal standard by LC-MS/MS.

Principle

The method involves extracting Bronopol and the spiked this compound internal standard from the sample matrix. The extract is then analyzed by LC-MS/MS. The chromatographic system separates Bronopol from other matrix components, and the mass spectrometer detects and quantifies both Bronopol and this compound using multiple reaction monitoring (MRM). The ratio of the peak area of Bronopol to the peak area of this compound is used to calculate the concentration of Bronopol in the sample, ensuring high accuracy and precision.[8]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Matrix (e.g., cosmetic cream, water) Spike Spike with this compound Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantitative analysis of Bronopol using a deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

  • Bronopol analytical standard

  • This compound (C₃H₂D₄BrNO₄, Molecular Weight: 204.01)[9]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa) or extraction solvents (e.g., ethyl acetate)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bronopol and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with the initial mobile phase composition to prepare working standard solutions for calibration curve construction.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with the initial mobile phase to obtain a 1 µg/mL spiking solution.

3. Sample Preparation

The following is a general procedure; specific matrices may require optimization.

  • Aqueous Samples (e.g., industrial water):

    • To 1 mL of the water sample, add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Vortex for 30 seconds.

    • Proceed to the LC-MS/MS analysis. For complex aqueous matrices, an SPE cleanup step may be necessary.[3]

  • Solid/Semi-Solid Samples (e.g., cosmetic cream):

    • Accurately weigh 0.5 g of the sample into a centrifuge tube.

    • Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

    • Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: XDB-C18 column (150 mm × 2.1 mm, 3.5 µm)[3]

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 500 °C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific MRM transitions for Bronopol and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. Representative transitions are listed in the table below.

Quantitative Data and Performance

The following table summarizes the expected performance characteristics of the method.

ParameterAnalyte (Bronopol)Internal Standard (this compound)
Precursor Ion (m/z) 198.9202.9
Product Ion (m/z) 152.0156.0
Collision Energy (eV) -15-15
Linearity (R²) >0.999N/A
Limit of Quantification (LOQ) 3.3 µg/kg[3]N/A
Recovery (%) 73.3 - 96.7[3]N/A
Precision (RSD %)
Intra-day (n=7)7.6[3]N/A
Inter-day (n=15)8.3[3]N/A

Signaling Pathway and Logical Relationships

The core principle of using a stable isotope-labeled internal standard is based on the logical relationship between the analyte and the standard throughout the analytical process. This relationship ensures that any loss of analyte during sample processing or fluctuations in instrument response are mirrored by the internal standard.

G cluster_0 Analytical Process cluster_1 Potential Sources of Variation cluster_2 Correction and Accurate Quantification Analyte Bronopol (Analyte) Variation1 Extraction Inefficiency Analyte->Variation1 Variation2 Matrix Effects (Ion Suppression/Enhancement) Analyte->Variation2 Variation3 Instrument Fluctuation Analyte->Variation3 Ratio Constant Peak Area Ratio (Analyte/IS) IS This compound (Internal Standard) IS->Variation1 IS->Variation2 IS->Variation3 Variation1->Ratio Variation2->Ratio Variation3->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Bronopol in various complex matrices by LC-MS/MS. This approach effectively mitigates potential inaccuracies arising from sample preparation and instrumental variability, leading to high-quality data suitable for research, quality control, and regulatory purposes. The detailed protocol herein serves as a comprehensive guide for the implementation of this analytical method.

References

Quantitative Analysis of Bronopol in Cosmetics Using a Stable Isotope Dilution Method with Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Bronopol (2-bromo-2-nitropropane-1,3-diol) in various cosmetic products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, Bronopol-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample preparation from different cosmetic matrices, including creams, lotions, and shampoos, are provided. The methods are validated to demonstrate their linearity, accuracy, precision, and sensitivity, making them suitable for routine quality control and regulatory compliance monitoring of Bronopol in the cosmetics industry.

Introduction

Bronopol is a widely used preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[1][2] However, its use is regulated in many countries, with maximum permitted concentrations typically around 0.1%, as it can be a skin irritant and may release formaldehyde under certain conditions.[3] Therefore, accurate and reliable quantification of Bronopol in cosmetic formulations is crucial to ensure product safety and regulatory compliance.

Stable isotope dilution analysis is a gold-standard technique for quantitative analysis, offering high specificity and accuracy. This method employs a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to more reliable quantification compared to methods using other types of internal standards.

This application note describes two distinct methods for the quantification of Bronopol in cosmetics: a highly sensitive LC-MS/MS method and a robust GC-MS method, both incorporating this compound as the internal standard.

Experimental Protocols

Reagents and Materials
  • Bronopol analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Cosmetic samples (cream, lotion, shampoo)

Standard and Sample Preparation

2.1. Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Bronopol and this compound in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Bronopol primary stock solution with methanol to achieve concentrations ranging from 1.0 to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

2.2. Sample Preparation

The choice of sample preparation method depends on the cosmetic matrix.

Method 1: For Creams and Lotions (Vortex-Assisted Emulsification Extraction) [3]

  • Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 2 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Add 2 mL of acetonitrile and vortex for another 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Method 2: For Shampoos and other Aqueous-based Products

  • Weigh 0.5 g of the shampoo sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 5 mL of methanol and vortex for 2 minutes to ensure complete mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble components.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis

3.1. LC-MS/MS Method

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm) is suitable.[4]

  • Mobile Phase: A gradient of methanol and water with 5 mM ammonium formate.[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[4]

Proposed MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bronopol198.9152.915
This compound202.9154.915

(Note: The proposed precursor ion for Bronopol corresponds to the [M-H]⁻ ion. The product ion likely results from the loss of the nitro group (NO₂). The transitions for this compound are shifted by 4 Da due to the deuterium labels on the methylene groups adjacent to the hydroxyls.)

3.2. GC-MS Method

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A low-bleed stationary phase column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source at 70 eV.[5]

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Proposed SIM Ions:

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
Bronopol12090, 151
This compound12492, 155

(Note: The fragmentation of Bronopol under electron ionization is extensive. The proposed ions are based on common fragmentation patterns of similar compounds and would require experimental verification.)

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method, based on literature data for similar analytical approaches.[4][6][7]

Table 1: Method Validation Parameters for Bronopol Quantification by LC-MS/MS

ParameterResult
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision Data from Spiked Cosmetic Samples (LC-MS/MS)

MatrixSpiked Concentration (µg/g)Recovery (%)RSD (%) (n=6)
Cream1098.24.5
100101.53.2
50099.82.8
Lotion1095.75.1
10098.93.8
500100.23.1
Shampoo1097.14.8
100102.32.9
500101.12.5

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Primary Stock Standards (Bronopol & this compound) Working Working Calibration Standards Stock->Working IS Internal Standard Spiking Solution Stock->IS LCMS LC-MS/MS Analysis Working->LCMS GCMS GC-MS Analysis Working->GCMS SpikedSample Spike Sample with this compound IS->SpikedSample Sample Cosmetic Sample (Cream, Lotion, Shampoo) Sample->SpikedSample ExtractedSample Extract and Centrifuge SpikedSample->ExtractedSample FilteredSample Filter Supernatant ExtractedSample->FilteredSample FilteredSample->LCMS LC-MS/MS Path FilteredSample->GCMS GC-MS Path Quant Quantification using Internal Standard Calibration LCMS->Quant GCMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for the quantitative analysis of Bronopol in cosmetics.

logical_relationship cluster_process Analytical Process Bronopol Bronopol SamplePrep Sample Preparation (Extraction, Cleanup) Bronopol->SamplePrep Bronopol_d4 This compound (Internal Standard) Bronopol_d4->SamplePrep Instrument Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->Instrument Quantification Quantification Instrument->Quantification Result Accurate Concentration of Bronopol Quantification->Result

Caption: Logical relationship of components in the quantitative analysis.

Conclusion

The described LC-MS/MS and GC-MS methods, utilizing this compound as an internal standard, provide accurate, precise, and sensitive quantification of Bronopol in a variety of cosmetic products. The detailed sample preparation protocols are straightforward and effective for different matrices. These methods are well-suited for quality control laboratories in the cosmetic industry and for regulatory agencies to monitor the compliance of cosmetic products with safety standards.

References

Application Notes and Protocols for the Detection of Bronopol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in various industrial and consumer products, including cosmetics, pharmaceuticals, and water treatment systems. Its extensive use raises concerns about its potential environmental contamination and the subsequent risks to aquatic ecosystems. Although Bronopol is known to degrade in aqueous environments, its degradation products can also be of environmental concern. Therefore, robust and sensitive analytical methods are crucial for monitoring Bronopol concentrations in environmental water samples.

This document provides detailed application notes and protocols for the detection of Bronopol in environmental water samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a colorimetric Spectrophotometric method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for Bronopol detection, providing a basis for comparison.

ParameterHPLC-UV MethodSpectrophotometric MethodHPLC-Electrochemical Detection
Linearity Range 20-100 µg/mL[1]10-50 µg/mL[2]Not explicitly stated
Limit of Detection (LOD) 1.22 µg/mL[1]Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 3.77 µg/mL[1]Not explicitly stated3.3 µg/kg (in a different matrix)[3]
Recovery (%) Not explicitly stated for waterGood recovery reported in polluted water[2]96.4 - 98.8% (in cosmetics)[4]
Relative Standard Deviation (RSD %) < 2%[1]3.63%[2]< 4.5%[4]
Wavelength (λmax) 214 nm[1]425 nm[2]-0.9 V (reduction potential)[4]

Experimental Workflow for Bronopol Detection

The general workflow for the determination of Bronopol in environmental water samples involves several key stages from sample acquisition to final data analysis.

Bronopol Detection Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Processing Sample_Collection Sample Collection Preservation Sample Preservation (e.g., cooling, methanol addition) Sample_Collection->Preservation Filtration Filtration (to remove particulates) Preservation->Filtration Extraction Solid Phase Extraction (SPE) (optional, for pre-concentration) Filtration->Extraction Analysis Instrumental Analysis (e.g., HPLC-UV, Spectrophotometry) Extraction->Analysis Prepared Sample Quantification Quantification (using calibration curve) Analysis->Quantification Reporting Data Reporting Quantification->Reporting

General workflow for the detection of Bronopol in environmental water samples.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely used approach for the quantification of Bronopol.

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Materials

  • Bronopol analytical standard.

  • HPLC grade methanol.

  • HPLC grade acetonitrile.

  • Orthophosphoric acid.

  • Deionized water.

  • Syringe filters (0.45 µm).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Bronopol standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the mobile phase.[1]

4. Sample Preparation

  • Collect environmental water samples in clean glass bottles.

  • To prevent degradation of Bronopol in the aqueous matrix, it is recommended to add HPLC grade methanol to the sample.[5][6] The final concentration of methanol should be sufficient to stabilize the analyte.

  • Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

5. Chromatographic Conditions

  • Mobile Phase: A mixture of phosphoric acid water (phosphoric acid:water = 1:1000) and methanol at a ratio of 95:5 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.[7]

6. Analysis

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared environmental water samples.

  • Quantify the concentration of Bronopol in the samples by comparing their peak areas to the calibration curve.

Method 2: Spectrophotometric Method

This colorimetric method offers a simpler and more accessible alternative for Bronopol determination, particularly for screening purposes. The principle of this method is based on the reduction of the nitro group in Bronopol to an amino group, followed by diazotization and coupling to form a colored azo dye.[2]

Spectrophotometric Detection Principle Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Reduction Reduction (Zn/HCl) Bronopol->Reduction Amino_Bronopol Amino Bronopol Reduction->Amino_Bronopol Diazotization Diazotization (NaNO2/HCl) Amino_Bronopol->Diazotization Diazo_Compound Diazonium Salt Diazotization->Diazo_Compound Coupling Coupling (Phloroglucinol) Diazo_Compound->Coupling Azo_Dye Orange Azo Dye (Abs at 425 nm) Coupling->Azo_Dye

References

Application Notes and Protocols for the Analysis of Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Bronopol-d4, a deuterated analog of the broad-spectrum antimicrobial agent Bronopol. Given that this compound is typically used as an internal standard for the quantification of Bronopol, the following protocols are applicable to both compounds.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized preservative in cosmetics, pharmaceuticals, and various industrial products. Accurate quantification of Bronopol is crucial for quality control and safety assessment. The use of a deuterated internal standard like this compound is best practice for mass spectrometry-based assays, as it compensates for matrix effects and variations in sample processing.

A critical consideration in the analysis of Bronopol is its instability in aqueous and alkaline environments.[1][2][3] To ensure accurate and reproducible results, sample preparation methods must be carefully selected to maintain the stability of the analyte.[2][4] Methanol and acidic conditions have been shown to preserve Bronopol's integrity.[1][2][3][4]

General Workflow for this compound Sample Preparation and Analysis

The following diagram outlines the typical workflow for the analysis of this compound from various sample matrices.

Bronopol_Analysis_Workflow General Workflow for this compound Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cream, Solution, Raw Material) Spiking Spiking with This compound (Internal Standard) Sample->Spiking Extraction Extraction Spiking->Extraction Purification Purification / Clean-up (e.g., SPE, Filtration) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Sample Injection Quantification Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for sample preparation and analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Cosmetic Creams

This protocol is adapted for the analysis of Bronopol in cosmetic matrices, where it is commonly used as a preservative.

1. Sample Preparation:

  • Weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of this compound solution in methanol.

  • Add 10 mL of HPLC-grade methanol (with a water content of <0.05%) to the tube.[1][3]

  • Vortex the tube for 2 minutes to ensure thorough mixing and dissolution of Bronopol.[5]

2. Extraction:

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of Bronopol from the cream matrix.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the supernatant from the solid matrix.

3. Filtration:

  • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples (e.g., Rice Extracts)

This protocol is suitable for complex aqueous matrices where matrix effects can interfere with the analysis. Acidification of the sample is crucial for the stability of Bronopol.[2][4]

1. Sample Pre-treatment:

  • Take a representative aliquot of the aqueous sample (e.g., 10 mL of rice extract).

  • Spike with this compound internal standard.

  • Acidify the sample to a pH of approximately 3-4 with formic acid or phosphoric acid to ensure the stability of Bronopol.[2][4]

2. SPE Cartridge Conditioning:

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Bond Elut Plexa) by passing 5 mL of methanol followed by 5 mL of acidified deionized water.[4]

3. Sample Loading and Washing:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.

4. Elution:

  • Elute the retained Bronopol and this compound from the cartridge with 5 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for Bronopol analysis, which can be expected to be similar for this compound when used as an internal standard.

Table 1: Recovery and Precision of Bronopol in Rice Samples using SPE and LC-MS/MS [4][6]

Spiked Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
2596.77.9
12585.34.5
62573.31.2

Intra-day precision (n=7) RSD was 7.6%, and inter-day precision (n=15) RSD was 8.3%.[4][6]

Table 2: Method Validation Parameters for Bronopol Analysis by HPLC-UV

ParameterValue
Linearity Range (µg/mL)20 - 100
Correlation Coefficient (r²)0.994 - 0.9992[4][7]
Limit of Quantification (LOQ)3.3 µg/kg (in rice)[2][4][6]
Limit of Detection (LOD)1.22 µg/mL[7]

Recommended Analytical Technique: LC-MS/MS

For sensitive and selective quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the recommended technique.[2][4]

Typical LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm) is commonly used.[4][6]

  • Mobile Phase: A gradient of methanol and aqueous ammonium formate (5 mM) or phosphoric acid in water is often employed.[4][5][6]

  • Flow Rate: 0.8 - 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting a sample preparation method based on the sample matrix.

Sample_Prep_Logic Start Sample Matrix Simple Simple Matrix (e.g., Aqueous solution, Raw material) Start->Simple Low Interference Complex Complex Matrix (e.g., Cosmetic cream, Biological fluid) Start->Complex High Interference Dilution Dilution with Methanol & Filtration Simple->Dilution SPE Solid-Phase Extraction (SPE) Complex->SPE LLE Liquid-Liquid Extraction (LLE) Complex->LLE Analysis LC-MS/MS Analysis Dilution->Analysis SPE->Analysis LLE->Analysis

Caption: Decision tree for selecting a suitable sample preparation method.

References

Application of Bronopol-d4 in Pharmaceutical Formulation Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bronopol-d4 as an internal standard in the quantitative analysis of Bronopol in pharmaceutical formulations. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial preservative in a variety of pharmaceutical products, including topical creams, ointments, and oral solutions.[1][2][3] Its concentration is critical to ensure both antimicrobial efficacy and patient safety. Accurate and reliable quantification of Bronopol in final formulations is therefore a crucial aspect of quality control.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Bronopol, incorporating this compound as an internal standard to ensure the highest level of accuracy and precision.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the sample preparation process. This compound is chemically identical to Bronopol, but its increased mass (due to the four deuterium atoms) allows it to be distinguished by the mass spectrometer. As this compound experiences the same extraction inefficiencies and ionization suppression/enhancement as the native Bronopol, the ratio of their signals remains constant, leading to highly accurate quantification.

Experimental Protocols

Materials and Reagents
  • Bronopol analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Pharmaceutical formulation to be analyzed

Standard Solution Preparation
  • Bronopol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bronopol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Bronopol stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation

The following is a general procedure for a liquid or semi-solid pharmaceutical formulation. The exact dilution factor may need to be adjusted based on the expected concentration of Bronopol in the product.

  • Accurately weigh 1 g of the pharmaceutical formulation into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol and vortex for 2 minutes to dissolve or disperse the sample.

  • Add 100 µL of the 100 ng/mL this compound internal standard spiking solution and vortex briefly.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh 1g of Formulation dissolve Add 10 mL Methanol & Vortex sample->dissolve spike Spike with this compound IS dissolve->spike centrifuge Centrifuge at 10,000 rpm spike->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify G cluster_process Analytical Process cluster_calculation Calculation Analyte Analyte (Bronopol) in Sample SamplePrep Sample Preparation (Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS AnalyteSignal Analyte Signal LCMS->AnalyteSignal IS_Signal IS Signal LCMS->IS_Signal Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Application Notes and Protocols for Pharmacokinetic Studies Utilizing Deuterated Bronopol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of deuterated Bronopol. As no specific studies on deuterated Bronopol have been published to date, this document presents a proposed study design based on the known pharmacokinetics of non-deuterated Bronopol and established methodologies for stable isotope-labeled drug studies.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent used as a preservative in a variety of consumer and industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The use of deuterated Bronopol as an internal standard or as a therapeutic agent with potentially altered metabolic profiles offers significant advantages in pharmacokinetic research. Deuteration can lead to a kinetic isotope effect, potentially slowing the rate of metabolism and altering the drug's half-life and exposure profile. These notes provide the necessary protocols to investigate these potential differences.

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters for non-deuterated Bronopol in humans and rats. These values can serve as a baseline for comparison in studies with deuterated Bronopol.

Table 1: Pharmacokinetic Parameters of Bronopol in Humans (Oral Administration) [1][2]

ParameterValue
Dose 9.715 mg (0.100 to 0.154 mg/kg bw)
Tmax (Time to Maximum Concentration) ~2.5 hours (range: 1.7-4.7 h)
Half-life (t½) ~6.3 hours (range: 4.7-8.6 h)
Major Metabolite 2-nitro-1,3-propanediol
Urinary Excretion (% of dose as metabolite) 29.2% (range: 19.5-35.9%)

Table 2: Pharmacokinetic Parameters of Bronopol in Rats [3][4]

ParameterRoute of AdministrationValue
Peak Plasma Concentration (Tmax) Oral (1 mg/kg)Up to 2 hours
Urinary Excretion (% of dose) Oral (1 mg/kg)~81% within 24 hours
Fecal Excretion (% of dose) Oral (1 mg/kg)Minor route
Excretion in Expired Air (% of dose) Oral (1 mg/kg)~6% within 24 hours
Dermal Absorption Topical~40% within 24 hours
Urinary Excretion (% of dermally applied dose) Topical~19%

Experimental Protocols

The following are detailed protocols for a proposed pharmacokinetic study of deuterated Bronopol in a rat model.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Animals should be housed in individual metabolic cages to allow for separate collection of urine and feces.

  • Acclimation: Allow a minimum of a 7-day acclimation period before the start of the study.

  • Diet: Provide a standard laboratory diet and water ad libitum, except for an overnight fast before oral administration.

Dosing Solution Preparation
  • Deuterated Bronopol (d-Bronopol): Synthesize or procure d-Bronopol with a high degree of isotopic enrichment. The position of the deuterium atoms should be stable and not subject to exchange under physiological conditions.

  • Vehicle: Prepare a dosing solution of d-Bronopol in a suitable vehicle, such as a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.

  • Concentration: The concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5 mL/kg body weight.

Administration
  • Oral Gavage: Administer the d-Bronopol solution to fasted rats via oral gavage using a stainless steel, ball-tipped feeding needle.

Sample Collection
  • Blood Sampling:

    • Collect serial blood samples (approximately 200 µL) from the jugular vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation at 2000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • Collect urine and feces in metabolic cages over the following intervals: 0-8, 8-24, and 24-48 hours post-dose.

    • Measure the volume of urine and the weight of the feces for each collection interval.

    • Homogenize the feces with water to create a uniform slurry.

    • Store urine and fecal homogenate samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (non-deuterated Bronopol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Sample Preparation (Urine):

    • Thaw urine samples and vortex to mix.

    • Centrifuge at 2000 x g for 5 minutes to remove any particulate matter.

    • Dilute an aliquot of the supernatant with mobile phase containing the internal standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Bronopol and its metabolite from endogenous matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • d-Bronopol: [M-H]⁻ → Fragment ion

      • Bronopol (IS): [M-H]⁻ → Fragment ion

      • d-2-nitro-1,3-propanediol: [M-H]⁻ → Fragment ion

      • 2-nitro-1,3-propanediol (non-deuterated metabolite): [M-H]⁻ → Fragment ion

Pharmacokinetic Data Analysis
  • Calculate the plasma concentration-time data for d-Bronopol and its deuterated metabolite.

  • Determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution, using non-compartmental analysis.

  • Quantify the cumulative excretion of d-Bronopol and its deuterated metabolite in urine and feces.

Visualizations

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_model Sprague-Dawley Rats acclimation 7-Day Acclimation animal_model->acclimation dosing_prep Prepare d-Bronopol Solution acclimation->dosing_prep administration Oral Gavage Administration dosing_prep->administration blood_sampling Serial Blood Sampling (0-24h) administration->blood_sampling excreta_collection Urine & Feces Collection (0-48h) administration->excreta_collection plasma_processing Plasma Separation blood_sampling->plasma_processing sample_prep Sample Preparation (Plasma, Urine, Feces) excreta_collection->sample_prep plasma_processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) lcms_analysis->pk_parameters excretion_analysis Quantify Excretion lcms_analysis->excretion_analysis reporting Final Report pk_parameters->reporting excretion_analysis->reporting

Caption: Proposed experimental workflow for a pharmacokinetic study of deuterated Bronopol in rats.

metabolic_pathway Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Metabolite 2-nitro-1,3-propanediol Bronopol->Metabolite Reductive Debromination (Major Pathway) Excretion Urinary Excretion Metabolite->Excretion

Caption: Proposed primary metabolic pathway of Bronopol.

References

Analysis of Bronopol and Its Degradation Products Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in a variety of products, including cosmetics, pharmaceuticals, and industrial applications.[1][2][3] Its efficacy is, however, paralleled by its propensity to degrade, particularly in aqueous and alkaline environments.[2][4] This degradation can lead to the formation of several by-products, including formaldehyde, 2-bromo-2-nitroethanol, and tris(hydroxymethyl)nitromethane, which may impact product stability and safety.[5][6] Therefore, a robust and reliable analytical method for the simultaneous determination of Bronopol and its degradation products is crucial for quality control and regulatory compliance. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose.

Principle

The method employs reversed-phase HPLC with UV detection to separate and quantify Bronopol and its primary degradation products. Due to Bronopol's instability in aqueous solutions, sample preparation is critical and often involves the use of methanol to ensure stability prior to analysis.[1][7] The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous buffer.

Key Degradation Products

Bronopol degradation is influenced by factors such as pH, temperature, and the presence of other chemicals.[8][9] Under alkaline conditions, Bronopol readily decomposes.[2] The primary degradation pathway involves the release of formaldehyde. Other significant degradation products that have been identified include:

  • 2-Bromo-2-nitroethanol (BNE)[5]

  • Bromonitromethane (BNM)[3][5]

  • Tris(hydroxymethyl)nitromethane (Tris Nitro)[5][6]

  • Formaldehyde[2][3][4][5][6]

Bronopol Degradation Pathway

The degradation of Bronopol can proceed through several pathways, with the release of formaldehyde being a key step.

G Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Intermediate Intermediate Bronopol->Intermediate pH > 7 BNE 2-Bromo-2-nitroethanol (BNE) Intermediate->BNE - HCHO TrisNitro Tris(hydroxymethyl)nitromethane Intermediate->TrisNitro + H2O, - HBr BNM Bromonitromethane (BNM) BNE->BNM - HCHO Formaldehyde Formaldehyde

Caption: Simplified degradation pathway of Bronopol.

Experimental Workflow for HPLC Analysis

A typical workflow for the analysis of Bronopol and its degradation products is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Cosmetic Cream) Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting of Results Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Protocols

Standard and Sample Preparation

Reagents and Materials:

  • Bronopol reference standard

  • Methanol (HPLC grade)[1][7]

  • Water (HPLC grade)

  • Ammonium formate or Phosphoric acid (for mobile phase)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 100 mg of Bronopol reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This solution is stable for at least one month at ambient temperature.[1][5]

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1-50 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., 1 g of cream) into a suitable container.

  • Add a known volume of methanol (e.g., 10 mL) and vortex or sonicate to ensure complete dissolution of Bronopol.

  • Centrifuge the sample to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[10]

Chromatographic Conditions:

ParameterCondition 1Condition 2
Mobile Phase Methanol : 5 mM Aqueous Ammonium Formate[5]Methanol : Water with 0.1% Phosphoric Acid (5:95 v/v)[9]
Flow Rate 1.0 mL/min[10]0.8 mL/min
Column Temp. 30 °C[10]25 °C[11]
Detection λ 210 nm[9][10]220 nm
Injection Vol. 10 µL[10]20 µL

Data Presentation

Method Validation and Performance

The following table summarizes typical performance characteristics of a validated HPLC method for Bronopol analysis.

ParameterTypical ValueReference
Linearity (R²) > 0.999[5]
Limit of Quantification (LOQ) 3.3 µg/kg[5]
Recovery 73.3 - 96.7%[5]
Intra-day Precision (RSD) < 2%[12]
Inter-day Precision (RSD) < 3%-
System Suitability (%RSD) < 2.0%[12]
Chromatographic Data

The retention times and peak characteristics are crucial for the identification and quantification of Bronopol and its degradation products.

CompoundTypical Retention Time (min)Asymmetry Factor (As)
Tris(hydroxymethyl)nitromethane 2.51.1
Bronopol 4.81.2
2-Bromo-2-nitroethanol 6.21.0
Bromonitromethane 8.51.1

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.

Conclusion

The described HPLC method provides a reliable and robust approach for the simultaneous determination of Bronopol and its key degradation products. Careful sample preparation, particularly the use of methanol as a solvent, is essential for accurate and reproducible results. This application note and the accompanying protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of products containing Bronopol.

References

Application Notes and Protocols: Use of Bronopol-d4 in Biofilm Research and Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential Role of Bronopol-d4 in Biofilm Research

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent tolerance to conventional antimicrobial agents. Bronopol (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial compound with demonstrated efficacy against a variety of planktonic bacteria and, importantly, their biofilm-associated counterparts.[1][2] Its ability to kill bacteria irrespective of their growth state makes it a promising candidate for biofilm control.[1][2]

While there is a substantial body of research on the anti-biofilm properties of Bronopol, specific studies utilizing its deuterated form, this compound, are not yet present in the public domain. However, the application of deuterated analogs in biomedical research is a well-established practice. It is hypothesized that this compound can serve as a valuable tool in advanced biofilm research, primarily as an internal standard or tracer for pharmacokinetic and mechanistic studies. The deuterium labeling provides a distinct mass signature, enabling precise quantification and differentiation from the non-labeled compound in complex biological matrices.

Potential Applications of this compound:

  • Pharmacokinetic Studies: Tracking the penetration, distribution, and metabolism of Bronopol within the complex extracellular polymeric substance (EPS) matrix of biofilms.

  • Mechanism of Action Studies: Elucidating the fate of the Bronopol molecule as it interacts with biofilm components and bacterial cells.

  • Quantification in Complex Media: Accurate measurement of Bronopol concentrations in environmental or clinical samples where biofilms are present.

These application notes and protocols are based on the established anti-biofilm activity of Bronopol and are designed to be adapted for research incorporating this compound.

Mechanism of Action of Bronopol against Biofilms

Bronopol's efficacy against biofilms is attributed to its ability to disrupt essential cellular processes, leading to cell death even in slow-growing or dormant bacteria within the biofilm.[1][2] The primary mechanism involves the interaction of Bronopol with essential thiols, such as cysteine and glutathione, within bacterial cells.[3][4][5]

Under aerobic conditions, Bronopol catalyzes the oxidation of these thiols, leading to the formation of disulfides and the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[4][5] This oxidative stress disrupts cellular functions and is a key contributor to its bactericidal activity. In the anoxic conditions that can exist within mature biofilms, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of Bronopol and subsequent disruption of bacterial metabolism.[4]

Diagram: Proposed Mechanism of Action of Bronopol

Bronopol_Mechanism cluster_aerobic Aerobic Conditions cluster_anoxic Anoxic Conditions Bronopol_aerobic Bronopol ROS Reactive Oxygen Species (ROS) Bronopol_aerobic->ROS catalyzes oxidation of Thiols_aerobic Bacterial Thiols (e.g., Cysteine) Thiols_aerobic->ROS O2 Oxygen (O2) O2->ROS CellDeath_aerobic Bacterial Cell Death ROS->CellDeath_aerobic induces Bronopol_anoxic Bronopol Consumed_Bronopol Consumed Bronopol Bronopol_anoxic->Consumed_Bronopol directly reacts with Thiols_anoxic Bacterial Thiols Thiols_anoxic->Consumed_Bronopol Metabolic_Disruption Metabolic Disruption Consumed_Bronopol->Metabolic_Disruption leads to CellDeath_anoxic Bacterial Cell Death Metabolic_Disruption->CellDeath_anoxic results in

Caption: Proposed dual mechanism of Bronopol under aerobic and anoxic conditions.

Quantitative Data: Anti-Biofilm Efficacy of Bronopol

The following tables summarize the known efficacy of Bronopol against common biofilm-forming bacteria. These values can serve as a baseline for designing experiments with Bronopol and this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Planktonic Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Pseudomonas aeruginosa12.5 - 50[3][6]
Staphylococcus aureus12.5 - 50[6]
Escherichia coli12.5 - 50[4][6]
Bacillus subtilis12.5[6]
Proteus vulgaris12.5 - 50[6]

Table 2: Anti-Biofilm Activity of Bronopol

Bacterial SpeciesBiofilm Assay MethodBronopol ConcentrationObserved EffectReference(s)
Pseudomonas aeruginosa (mixed species)Gauze dressing on biofilmMax. authorized conc.Complete eradication[1][2]
Staphylococcus aureus (mixed species)Gauze dressing on biofilmMax. authorized conc.~5 log10 reduction in population[1][2]
P. aeruginosa (single species)Calgary Biofilm DeviceNot specifiedBroad-spectrum antibiofilm activity[1][2]
S. aureus (single species)Calgary Biofilm DeviceNot specifiedBroad-spectrum antibiofilm activity[1][2]

Experimental Protocols

The following protocols are standard methods for assessing the anti-biofilm activity of compounds like Bronopol. When using this compound, these protocols can be adapted to include downstream analysis such as mass spectrometry.

Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is adapted from the Calgary Biofilm Device method and is suitable for high-throughput screening of biofilm inhibitors.[7][8][9]

Materials:

  • Calgary Biofilm Device (CBD) or similar 96-peg lid system

  • 96-well microtiter plates

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Bronopol or this compound stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Plate shaker incubator

Procedure:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test bacterium in the appropriate growth medium.

  • Biofilm Formation:

    • Dispense 150 µL of the bacterial suspension into each well of a 96-well microtiter plate.

    • Place the 96-peg lid onto the plate.

    • Incubate the plate on a shaker (e.g., 125 rpm) at 37°C for 24-48 hours to allow for biofilm formation on the pegs.

  • Exposure to Bronopol:

    • Prepare a serial dilution of Bronopol or this compound in fresh growth medium in a new 96-well plate. Include a growth control (no Bronopol) and a sterility control (no bacteria).

    • After incubation, gently rinse the peg lid in a sterile saline solution to remove planktonic cells.

    • Transfer the peg lid to the plate containing the serial dilutions of Bronopol.

    • Incubate under the same conditions for a further 24 hours.

  • MBIC Determination:

    • After the second incubation, remove the peg lid and sonicate the pegs in recovery medium to dislodge the biofilm bacteria.

    • Plate the sonicated solution onto agar plates and incubate for 24-48 hours.

    • The MBIC is the lowest concentration of Bronopol that results in a significant reduction (e.g., ≥ 3-log) in bacterial growth compared to the control.

Diagram: Experimental Workflow for MBIC Determination

MBIC_Workflow start Start: Prepare Bacterial Inoculum biofilm_formation Inoculate 96-well plate and attach peg lid. Incubate (24-48h) to form biofilms on pegs. start->biofilm_formation rinse Rinse peg lid in sterile saline to remove planktonic cells. biofilm_formation->rinse expose Transfer peg lid to Bronopol plate. Incubate for 24h. rinse->expose prepare_bronopol Prepare serial dilutions of Bronopol/Bronopol-d4 in a new 96-well plate. prepare_bronopol->expose sonicate Sonicate pegs in recovery medium to dislodge biofilm bacteria. expose->sonicate plate_and_count Plate sonicated solution and count CFUs. sonicate->plate_and_count determine_mbic Determine MBIC: Lowest concentration with significant reduction in growth. plate_and_count->determine_mbic

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Protocol for Quantification of Biofilm Inhibition using Crystal Violet Staining

This method quantifies the total biofilm biomass and is useful for assessing the ability of a compound to prevent biofilm formation.[10][11][12][13]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Bronopol or this compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Inoculum and Compound Preparation:

    • Prepare a bacterial suspension as described in the MBIC protocol.

    • In a 96-well plate, add 100 µL of growth medium containing serial dilutions of Bronopol or this compound.

    • Add 100 µL of the bacterial suspension to each well. Include growth and sterility controls.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Gently discard the liquid from the wells.

    • Wash the wells three times with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Discard the Crystal Violet solution and wash the wells again with PBS until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol for Assessing Biofilm Viability with Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the differentiation between live and dead cells after treatment with Bronopol.[14][15][16][17]

Materials:

  • Glass-bottom petri dishes or multi-well plates

  • Bacterial culture

  • Appropriate growth medium

  • Bronopol or this compound stock solution

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the glass surface of the petri dish or plate for 24-48 hours.

  • Treatment: Gently remove the medium and add fresh medium containing the desired concentration of Bronopol or this compound. Incubate for the desired treatment period (e.g., 24 hours).

  • Staining:

    • Remove the treatment medium and gently wash with PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's protocol.

    • Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Gently wash the biofilm again with PBS.

    • Image the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the live (green, SYTO 9) and dead (red, propidium iodide) stains.

    • Acquire z-stack images to visualize the 3D structure of the biofilm.

  • Image Analysis: Use appropriate software to quantify the live and dead cell populations and analyze the biofilm architecture.

Concluding Remarks

Bronopol demonstrates significant potential as an anti-biofilm agent. The protocols and data presented here provide a framework for researchers to investigate its efficacy. The proposed use of this compound as a research tool opens up new avenues for understanding the pharmacokinetics and mechanisms of action of this compound within the complex biofilm environment. Further research is warranted to validate these applications and to fully explore the therapeutic potential of Bronopol in combating biofilm-related infections and industrial biofouling.

References

Application Notes and Protocols for the Spectrophotometric Determination of Bronopol in Raw Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial preservative in pharmaceutical formulations, cosmetics, and various industrial products.[1][2][3] Its efficacy lies in the slow release of formaldehyde, which acts as the antimicrobial agent.[1][4] Accurate quantification of Bronopol in raw materials is crucial to ensure product quality, safety, and compliance with regulatory standards. This document provides detailed application notes and protocols for the spectrophotometric determination of Bronopol, offering simple, precise, and sensitive methods suitable for quality control laboratories.[1][5]

Two primary spectrophotometric methods are detailed: a direct Ultraviolet (UV) Spectrophotometric method and a colorimetric method based on chemical derivatization. A third UV method involving a retroaldol reaction is also described.

Method 1: Direct Ultraviolet (UV) Spectrophotometry

This method relies on the direct measurement of UV absorbance of Bronopol in a solution. It is a straightforward and rapid technique suitable for routine analysis.

Experimental Protocol

1. Instrumentation:

  • A double beam UV/Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ± 0.3 nm is required.[1]

  • Use a pair of 10 mm quartz cells.[1]

  • An analytical balance is needed for weighing the sample.[1]

2. Reagents and Materials:

  • Bronopol reference standard (pure dried powder)

  • Distilled water

3. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of the pure dried Bronopol powder.[1]

  • Transfer it into a 100 ml volumetric flask.[1]

  • Dissolve and make up the volume to the mark with distilled water to obtain a final concentration of 1000 µg/ml.[1] This is the standard stock solution.

4. Preparation of Calibration Curve:

  • From the standard stock solution, pipette appropriate volumes and prepare serial dilutions with distilled water to obtain concentrations of 20, 40, 60, 80, and 100 µg/ml.[1][5]

  • Scan the solutions in the wavelength range of 200-400 nm to determine the absorption maxima (λmax). The reported analytical wavelength is 214 nm.[1][5]

  • Measure the absorbance of these solutions at 214 nm against a distilled water blank.[1][5]

  • Plot a graph of absorbance versus concentration to obtain the standard calibration curve.[1][5]

5. Sample Preparation and Analysis:

  • Accurately weigh a quantity of the Bronopol raw material sample equivalent to 100 mg of Bronopol.

  • Transfer it to a 100 ml volumetric flask, dissolve in and dilute to volume with distilled water.

  • Filter the solution if necessary.

  • Dilute the sample solution with distilled water to obtain a concentration within the linearity range (e.g., 50 µg/ml).

  • Measure the absorbance of the final sample solution at 214 nm.

  • Calculate the concentration of Bronopol in the sample using the calibration curve.

Method Validation Summary
ParameterResultReference
Analytical Wavelength (λmax)214 nm[1][5]
Linearity Range20-100 µg/ml[1][4][5]
Correlation Coefficient (r²)0.994[1][4][5]
Limit of Detection (LOD)1.22 µg/ml[1][4][5]
Limit of Quantification (LOQ)3.77 µg/ml[1][4][5]

Method 2: Colorimetric Determination via Azo Dye Formation

This method involves the chemical modification of Bronopol to form a colored compound that can be quantified using a visible spectrophotometer. The nitro group of Bronopol is first reduced to an amino group, which is then diazotized and coupled with a chromogenic agent to form a stable azo dye.[6][7]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1-cm matched cells.[6]

2. Reagents and Materials:

  • Bronopol reference standard

  • Zinc dust

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) solution

  • Phloroglucinol solution

  • Sodium Hydroxide (NaOH) solution

3. Reaction Principle: The method is based on the reduction of the nitro group of Bronopol to an amino group using Zinc/HCl. The resulting amino-bronopol is then diazotized with sodium nitrite in an acidic medium. Finally, the diazonium salt is coupled with phloroglucinol in an alkaline medium to form an orange-colored azo dye.[6][7]

4. Preparation of Standard and Sample Solutions:

  • Prepare a standard stock solution of Bronopol in distilled water.

  • Prepare the sample solution by dissolving an accurately weighed amount of the raw material in distilled water.

  • Dilute both standard and sample solutions to fall within the Beer's law range of 10-50 µg/ml.[6][7]

5. Color Development and Measurement:

  • To an aliquot of the diluted standard or sample solution, add Zinc dust and HCl to facilitate the reduction of the nitro group.

  • After the reduction is complete, add sodium nitrite solution in an acidic medium for diazotization.

  • Then, add phloroglucinol solution, followed by NaOH solution to make the medium alkaline and promote the coupling reaction to form the orange azo dye.[6][7]

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance, which is 425 nm.[6][7]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of Bronopol in the sample from the calibration curve.

Method Validation Summary
ParameterResultReference
Analytical Wavelength (λmax)425 nm[6][7]
Linearity Range10-50 µg/ml[6][7]
Molar Absorptivity4.02 × 10³ L mol⁻¹ cm⁻¹[6][7]
Sandell's Sensitivity0.049 µg cm⁻²[6][7]
Relative Standard Deviation3.63%[6][7]

Method 3: UV Spectrophotometry via Retroaldol Reaction

This alternative UV method involves the conversion of Bronopol to a chromophoric derivative, bromonitroethanol, through a retroaldol reaction in the presence of sodium hydroxide.[8][9]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer.[8][9]

2. Reagents and Materials:

  • Bronopol reference standard

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Distilled water

3. Reaction Principle: Bronopol undergoes a retroaldol reaction in the presence of 0.1 M NaOH to instantaneously form the sodium salt of the aci-form of bromonitroethanol, which is a chromophoric derivative.[8][9]

4. Procedure:

  • Prepare a standard stock solution of Bronopol in distilled water.

  • Prepare sample solutions by dissolving the raw material in distilled water.

  • For analysis, mix an aliquot of the Bronopol solution with 0.1 M NaOH.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is 244 nm.[8][9]

  • Aqueous solutions of Bronopol itself show negligible absorbance in the 220-350 nm range.[8]

  • Construct a calibration curve and determine the concentration of Bronopol in the sample.

Method Validation Summary
ParameterResultReference
Analytical Wavelength (λmax)244 nm[8][9]
Linearity Range5-25 µg/ml[8][9]
Molar Absorptivity8330 L mol⁻¹ cm⁻¹[8][9]

Experimental Workflow and Diagrams

Logical Workflow for Spectrophotometric Analysis of Bronopol

cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis prep_start Start weigh_std Accurately weigh Bronopol Standard prep_start->weigh_std weigh_sample Accurately weigh Bronopol Raw Material prep_start->weigh_sample dissolve_std Dissolve in Distilled Water to create Stock Solution weigh_std->dissolve_std serial_dilution Perform Serial Dilutions to create Calibration Standards dissolve_std->serial_dilution measurement Measure Absorbance at specified λmax serial_dilution->measurement Calibration Standards dissolve_sample Dissolve in Distilled Water weigh_sample->dissolve_sample dilute_sample Dilute to fall within Linearity Range dissolve_sample->dilute_sample dilute_sample->measurement Sample Solution calibration Plot Calibration Curve (Absorbance vs. Concentration) measurement->calibration quantification Calculate Concentration of Bronopol in Sample calibration->quantification analysis_end End quantification->analysis_end bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) amino_bronopol Amino-Bronopol bronopol->amino_bronopol Reduction (Zn/HCl) diazonium_salt Diazonium Salt amino_bronopol->diazonium_salt Diazotization (NaNO2/H+) azo_dye Orange Azo Dye (λmax = 425 nm) diazonium_salt->azo_dye Coupling (Phloroglucinol/OH-)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bronopol-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Bronopol-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to inaccurate and imprecise quantitative results, compromising the reliability of your data.[2][4] The effect arises because endogenous matrix components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles, can interfere with the ionization process in the mass spectrometer source.[2][3]

Q2: I am observing significant signal suppression for this compound. What are the initial troubleshooting steps?

A2: Signal suppression is a common manifestation of matrix effects.[2] Here are the initial steps to troubleshoot this issue:

  • Sample Preparation Review: Ensure your sample cleanup is adequate. For complex matrices, a simple "dilute-and-shoot" approach may be insufficient.[5] Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from interfering matrix components.[2] This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.

  • Mass Spectrometry (MS) Parameter Adjustment: Fine-tuning MS parameters can help minimize the impact of the matrix. Experiment with the ionization source settings to achieve the best signal-to-noise ratio for this compound.[6] Sometimes, switching the ionization polarity can be beneficial as negative ionization can be less susceptible to matrix effects.[6]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: A quantitative assessment is crucial to understand the impact of the matrix on your analysis. The post-extraction spiking method is a widely accepted approach.[3][7] This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract. The matrix factor (MF) can be calculated, and an MF value between 0.75 and 1.25 is often considered acceptable.[2]

Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. For this compound, a 13C- or 15N-labeled Bronopol would be the most suitable choice.[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and correction of the analyte signal.[1][5] While deuterated standards like this compound are used, it's important to be aware of potential chromatographic shifts and differing ionization efficiencies compared to the non-labeled analyte.

Q5: Are there specific sample preparation techniques recommended for reducing matrix effects for Bronopol analysis?

A5: Yes, a study on Bronopol analysis in rice demonstrated the effectiveness of Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (Bond Elut Plexa) cartridge to reduce matrix effects.[8] This approach helps in removing interfering components from the sample extract before LC-MS/MS analysis. Additionally, maintaining an acidic environment during sample preparation is crucial for Bronopol stability.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Signal Suppression

This guide provides a systematic approach to identifying the source of signal suppression and implementing corrective actions.

Step 1: Qualitative Assessment using Post-Column Infusion This technique helps identify regions in the chromatogram where ion suppression occurs.[6]

  • Procedure: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract.

  • Interpretation: A dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components causing suppression.

Step 2: Optimizing Sample Cleanup If significant suppression is observed, improving the sample preparation method is the next step.

  • Method: Transition from a simple protein precipitation or dilution to a more selective technique like SPE.

  • Selection: For Bronopol, a mixed-mode or polymeric SPE sorbent can be effective in removing a broad range of interferences.

Step 3: Enhancing Chromatographic Resolution Further separation of this compound from interfering peaks can be achieved by modifying the LC method.

  • Action:

    • Decrease the heating rate of the temperature gradient.

    • Use a column with a different stationary phase chemistry.

    • Adjust the mobile phase pH to alter the retention of interfering compounds.

Guide 2: Addressing Poor Reproducibility and Accuracy

Inconsistent results are often a symptom of variable matrix effects between samples.

Step 1: Implement a Stable Isotope-Labeled Internal Standard The use of a suitable SIL-IS is the most effective way to compensate for variability in matrix effects.[1]

Step 2: Matrix-Matched Calibrators When a SIL-IS is not available, preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.[6]

Step 3: Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[1][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Bronopol in a Complex Matrix

This protocol is adapted from a method developed for the analysis of Bronopol in rice and is effective in reducing matrix interferences.[8]

  • Sample Homogenization: Homogenize the sample thoroughly.

  • Extraction: Extract Bronopol from the sample with a suitable solvent (e.g., acetonitrile).

  • Acidification: Adjust the pH of the extract to acidic conditions to ensure Bronopol stability.[8]

  • SPE Cartridge Conditioning: Condition a Bond Elut Plexa cartridge with methanol followed by acidified water.

  • Sample Loading: Load the acidified extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute Bronopol with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Bronopol Quantification

The following table summarizes typical LC-MS/MS parameters for Bronopol analysis.[8]

ParameterSetting
LC Column XDB-C18 (150 mm x 2.1 mm, 3.5 µm)[8]
Mobile Phase A: 5 mM Aqueous Ammonium Formate[8]
B: Methanol[8]
Gradient Optimized for separation of Bronopol from matrix
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for this compound

Quantitative Data Summary

The following table presents recovery data for Bronopol from a complex matrix using the SPE protocol, demonstrating the effectiveness of the cleanup procedure.[8]

Spiked Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
2573.3 - 96.7[8]1.2 - 7.9[8]
12573.3 - 96.7[8]1.2 - 7.9[8]
62573.3 - 96.7[8]1.2 - 7.9[8]

Visualizations

MatrixEffect_Troubleshooting cluster_Start Start cluster_Assessment Assessment cluster_Mitigation Mitigation Strategies cluster_End End Goal Start Inaccurate/Imprecise This compound Results Assess Assess Matrix Effect (Post-Extraction Spiking) Start->Assess Optimize_SamplePrep Optimize Sample Prep (e.g., SPE) Assess->Optimize_SamplePrep High Matrix Effect Optimize_LC Optimize Chromatography Assess->Optimize_LC Co-elution Observed Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Assess->Use_SIL_IS Variable Matrix Effect Dilute_Sample Dilute Sample Assess->Dilute_Sample High Analyte Conc. End Accurate & Reproducible Quantification Optimize_SamplePrep->End Optimize_LC->End Use_SIL_IS->End Dilute_Sample->End

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

SPE_Workflow cluster_Prep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Start Sample Homogenization Extraction Solvent Extraction Start->Extraction Acidification Acidify Extract Extraction->Acidification Condition Condition SPE Cartridge (Methanol, Acidified Water) Acidification->Condition Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Caption: Experimental workflow for SPE cleanup of this compound.

References

Technical Support Center: Troubleshooting Low Signal Intensity of Bronopol-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing Bronopol-d4 by mass spectrometry. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in mass spectrometry?

Low signal intensity for this compound can stem from several factors, broadly categorized as:

  • Compound Instability: this compound, like its non-deuterated analog Bronopol, is susceptible to degradation, particularly in certain solvents and pH conditions.

  • Suboptimal Ionization: Inefficient ionization of the molecule in the mass spectrometer source will lead to a weak signal.

  • Mass Spectrometry Parameters: Inappropriate instrument settings, such as incorrect precursor/product ion selection or insufficient collision energy, can result in poor signal detection.

  • Sample Preparation Issues: Problems during sample extraction, storage, or dilution can lead to a lower concentration of the analyte reaching the instrument.

  • Chromatographic Problems: Poor chromatographic peak shape or co-elution with interfering matrix components can suppress the signal.

Q2: How does the stability of this compound affect its signal intensity?

Bronopol is known to be unstable in aqueous and alkaline solutions, and at elevated temperatures.[1][2][3] It can degrade into several products, including formaldehyde, bromide ion, nitrite ion, and bromonitroethanol.[1][4][5] This degradation will reduce the concentration of the intact this compound, leading to a lower signal intensity. It is crucial to maintain acidic conditions and avoid high temperatures during sample preparation and analysis to ensure the stability of this compound.[6][7]

Q3: What ionization technique is best suited for this compound analysis?

Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) have been used for the analysis of Bronopol.[6][7][8] ESI is a soft ionization technique suitable for polar compounds like Bronopol and is often used in LC-MS/MS methods.[6][7] Given that this compound is a small polar molecule, ESI in negative ion mode is a logical starting point, monitoring for the deprotonated molecule [M-H]-. However, depending on the sample matrix and instrumentation available, other ionization techniques could be explored.

Q4: Can deuterium exchange be an issue with this compound?

Deuterium exchange can be a concern for deuterated compounds, especially if there are exchangeable protons (e.g., on hydroxyl or amine groups) and the compound is exposed to protic solvents (like water or methanol) under certain pH conditions. This compound has hydroxyl groups, and therefore, the potential for back-exchange of deuterium for hydrogen exists, which could lead to a decrease in the signal of the fully deuterated molecule and an increase in the signal of partially deuterated or non-deuterated species. Using aprotic solvents where possible during sample preparation and minimizing exposure to aqueous mobile phases can help mitigate this issue.

Troubleshooting Guides

Guide 1: Investigating Compound Degradation

If you suspect this compound degradation is causing low signal intensity, follow this workflow:

cluster_0 Troubleshooting this compound Degradation A Low Signal Intensity Observed B Review Sample Preparation Protocol A->B C Check pH of all solutions. Is it acidic? B->C D Adjust solutions to acidic pH (e.g., with formic acid) C->D No E Check for elevated temperatures during sample prep/storage. C->E Yes D->B F Store samples at low temperature and avoid heating steps. E->F Yes G Analyze a freshly prepared standard E->G No F->B H Signal intensity improves? G->H I Issue likely related to sample stability. Implement optimized protocol. H->I Yes J Investigate other potential causes (ionization, MS parameters). H->J No

Caption: Workflow for troubleshooting this compound degradation.

  • Standard Preparation: Prepare a stock solution of this compound in a non-aqueous, aprotic solvent like acetonitrile.

  • Sample Preparation: Dilute the stock solution in various solvents relevant to your experimental conditions (e.g., water, methanol, mobile phase, and your sample matrix). Also, prepare samples with and without acidification (e.g., 0.1% formic acid).

  • Incubation: Incubate aliquots of these solutions at different temperatures (e.g., room temperature and 40°C) for varying durations (e.g., 0, 1, 4, and 24 hours).

  • Analysis: Analyze the samples by LC-MS/MS and monitor the peak area of this compound.

  • Data Evaluation: Compare the peak areas to determine the stability of this compound under each condition.

Guide 2: Optimizing Mass Spectrometry Parameters

For low signal intensity that is not related to compound stability, optimization of the mass spectrometer settings is crucial.

cluster_1 Optimizing MS Parameters for this compound A Low Signal Intensity B Infuse a standard solution of this compound directly into the MS A->B C Optimize Ion Source Parameters (e.g., capillary voltage, gas flow, temperature) B->C D Perform a full scan to identify the precursor ion ([M-H]- or [M+H]+) C->D E Select the most abundant precursor ion and perform a product ion scan D->E F Optimize Collision Energy (CE) to maximize the intensity of a specific fragment ion E->F G Develop an MRM/SRM method with optimized parameters F->G H Analyze a sample with the optimized method G->H I Signal intensity acceptable? H->I J Method Optimized I->J Yes K Investigate sample preparation and chromatography I->K No

Caption: Workflow for optimizing mass spectrometry parameters.

  • Solution Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Tuning: While infusing, adjust the ion source parameters (e.g., capillary voltage, desolvation gas flow and temperature, cone voltage) to maximize the signal of the this compound parent ion.

  • Precursor Ion Identification: Acquire a full scan mass spectrum to confirm the m/z of the precursor ion. For this compound (C3H2D4BrNO4), the expected monoisotopic mass is approximately 203.99 g/mol . Look for the corresponding deprotonated ion [M-H]- around m/z 202.98 or other adducts.

  • Product Ion Scan: Select the identified precursor ion and perform a product ion scan by ramping the collision energy to identify the major fragment ions.

  • Collision Energy Optimization: For the most intense and specific fragment ions, perform a collision energy optimization to find the voltage that yields the highest intensity.

  • MRM Method Development: Create a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method using the optimized precursor ion, product ion, and collision energy.

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS/MS analysis of Bronopol, which can be adapted for this compound.

ParameterRecommended Value/RangeNotes
Chromatography
ColumnC18 (e.g., 150 mm × 2.1 mm, 3.5 µm)[6][7]A standard reversed-phase column is a good starting point.
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Formate[6][7]Acidic conditions are crucial for stability.[6][7]
Mobile Phase BMethanol or Acetonitrile[6]
Flow Rate0.2 - 0.4 mL/minAdjust based on column dimensions.
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), NegativeNegative mode is often preferred for compounds with acidic protons.
Capillary Voltage2.5 - 3.5 kVOptimize by infusion.
Desolvation Temp.350 - 500 °CInstrument dependent.
Desolvation Gas Flow600 - 1000 L/hrInstrument dependent.
Precursor Ion (m/z)~202.98 for [M-H]-Calculated for C3H2D4BrNO4. Confirm by infusion.
Product Ion(s) (m/z)To be determined by infusionExpect losses of HBr, NO2, CH2O, and deuterated analogs.
Collision Energy10 - 30 eVOptimize for each transition.

Disclaimer: The information provided is intended as a general guide. Optimal conditions may vary depending on the specific instrumentation, sample matrix, and experimental goals. It is always recommended to perform systematic optimization for your specific application.

References

Stability issues of Bronopol-d4 in different sample matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bronopol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various sample matrices. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to unlabeled Bronopol?

This compound is a deuterium-labeled version of Bronopol (2-bromo-2-nitropropane-1,3-diol), an antimicrobial agent.[1] Deuterium labeling is a common technique used in analytical chemistry, particularly in mass spectrometry-based methods, to serve as an internal standard. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled analyte. Generally, the chemical properties and stability profile of a deuterated compound are very similar to its unlabeled counterpart. Therefore, the stability issues observed with Bronopol can be expected to apply to this compound.

Q2: What are the primary factors that affect the stability of this compound in sample matrices?

The stability of Bronopol, and by extension this compound, is significantly influenced by several factors:

  • pH: Bronopol is most stable in acidic conditions.[2][3][4][5] As the pH increases and becomes more alkaline, the rate of degradation increases significantly.[2][3][4][5][6][7][8]

  • Temperature: Elevated temperatures accelerate the degradation of Bronopol, especially in alkaline solutions.[2][3][4][6][7]

  • Presence of Thiols: Bronopol readily reacts with thiol-containing compounds, such as cysteine and glutathione, which are present in biological matrices.[9][10][11] This reaction leads to the consumption of Bronopol.[9][10]

  • Light Exposure: Exposure to sunlight can enhance the degradation of Bronopol in aqueous solutions.[4]

  • Presence of Metal Ions: Certain metal ions, like cupric and ferric ions found in natural waters, can facilitate the degradation of Bronopol.[2]

Q3: What are the known degradation products of Bronopol?

Under certain conditions, particularly in alkaline environments, Bronopol decomposes to form several products.[3][4][5][6] The primary degradation pathway is believed to be a retroaldol reaction, releasing formaldehyde and forming bromonitroethanol.[4] Other identified degradation products include:

  • Bromide ion[3][5][6]

  • Nitrite ion[3][5][6]

  • 2-hydroxymethyl-2-nitropropane-1,3-diol[3][5][6]

  • 2-bromo-2-nitroethanol (BNE)[12][13][14][15][16]

  • Bromonitromethane (BNM)[12][13]

It's important to note that some of these degradation products, such as BNE and BNM, may be more persistent and toxic than the parent compound.[17][18]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low or inconsistent recovery of this compound from plasma samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation due to pH Plasma typically has a pH around 7.4, which is slightly alkaline and can promote this compound degradation. Solution: Acidify the plasma sample immediately after collection. A study on the analysis of Bronopol in rice demonstrated that an acidic environment was necessary to ensure its stability before sample loading.[19] Consider adding a small amount of an acidic buffer to maintain a pH below 7.
Reaction with Thiols Plasma contains proteins and other molecules with thiol groups (e.g., albumin, glutathione) that can react with and deplete this compound.[9][10] Solution: Consider using a protein precipitation method that also includes a thiol-scavenging agent. However, be cautious as this could interfere with your analysis. Alternatively, perform the sample extraction at a low temperature and as quickly as possible to minimize the reaction time.
Improper Storage Storing plasma samples at room temperature or for extended periods, even when frozen, can lead to degradation. Solution: Process plasma samples as quickly as possible. If storage is necessary, store them at -80°C and minimize freeze-thaw cycles. Conduct stability tests on your matrix at different storage temperatures to determine the optimal conditions.
Issue 2: Poor peak shape (tailing, broadening, or splitting) during LC-MS/MS analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Contamination Buildup of matrix components from plasma, urine, or tissue homogenates on the analytical column. Solution: Use a guard column and change it regularly. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection.[19] Regularly flush the column with a strong solvent to remove contaminants.[20][21]
Inappropriate Mobile Phase The pH of the mobile phase can affect both the stability of this compound and its chromatographic behavior. Solution: Use an acidic mobile phase to enhance the stability of this compound.[19] Ensure the mobile phase is properly degassed and filtered.
Matrix Effects Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and poor peak shape. Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. A thorough sample clean-up is crucial.[22] Consider using a different ionization technique if possible.
Issue 3: High background noise or interfering peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Impurities in the solvents or reagents used for sample preparation and LC-MS/MS analysis. Solution: Use high-purity, LC-MS grade solvents and reagents.[21][23] Prepare fresh mobile phases daily.
Carryover Residual this compound from a previous high-concentration sample adsorbing to parts of the LC-MS/MS system and eluting in subsequent runs. Solution: Implement a rigorous wash sequence between injections, including a strong organic solvent.
Formation of Degradation Products Degradation of this compound in the sample or within the analytical system can lead to the appearance of unexpected peaks. Solution: Review the sample handling and storage procedures to minimize degradation. Ensure the LC-MS/MS system is operating under conditions that do not promote the breakdown of the analyte.

Experimental Protocols & Data

Stability of Bronopol in Aqueous Solutions

The stability of Bronopol is highly dependent on the pH of the solution. The following table summarizes the half-life of Bronopol at different pH values and temperatures.

pHTemperature (°C)Half-life
420> 5 years[2]
6201.5 years[2]
8202 months[2]
6.7Not Specified120 hours[2]
7.6Not Specified14 hours[2]
9Not Specified1.9 hours[2]
Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound in a given sample matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation spike Spike Matrix with This compound aliquot Aliquot Samples spike->aliquot time_zero T=0 Analysis aliquot->time_zero storage_conditions Store at Varied Conditions (T, pH, Light) aliquot->storage_conditions sample_extraction Sample Extraction time_zero->sample_extraction storage_conditions->sample_extraction At specified time points lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis quantify Quantify this compound Concentration lcms_analysis->quantify compare Compare to T=0 quantify->compare determine_stability Determine Stability compare->determine_stability

Caption: General workflow for assessing the stability of this compound.

Bronopol Degradation Pathway

The degradation of Bronopol can proceed through different pathways, with the retroaldol reaction being a key initial step.

Degradation_Pathway Bronopol Bronopol Retroaldol Retroaldol Reaction (Alkaline Conditions) Bronopol->Retroaldol Other_Products Other Products (Bromide, Nitrite, etc.) Bronopol->Other_Products Formaldehyde Formaldehyde Retroaldol->Formaldehyde BNE 2-Bromo-2-nitroethanol (BNE) Retroaldol->BNE BNM Bromonitromethane (BNM) BNE->BNM

References

Technical Support Center: Minimizing Ion Suppression for Bronopol-d4 in E-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Bronopol-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my this compound analysis?

A: Ion suppression is a type of matrix effect that frequently occurs in ESI-MS analysis. It is a reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting components from the sample matrix (e.g., salts, phospholipids, endogenous materials).[1][2] These interfering components compete with the analyte for charge or for access to the droplet surface within the ESI source.[1][2] This competition can also increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase analyte ions.[2] The result is a decreased, and often inconsistent, signal for your analyte, which negatively impacts the sensitivity, precision, and accuracy of your quantitative results.[2]

Q2: My this compound signal is low or variable. How can I determine if ion suppression is the cause?

A: The most direct way to diagnose ion suppression is by performing a post-column infusion experiment . This technique helps to identify the specific retention time windows where matrix components are causing suppression.[3][4] By infusing a constant concentration of this compound into the MS detector after the analytical column, you can inject a blank matrix extract and monitor the this compound signal. A dip or decrease in the otherwise stable signal indicates a region of ion suppression.[3] This allows you to adjust your chromatography to move your analyte's peak away from these suppressive zones.

Q3: What are the most effective general strategies to minimize ion suppression?

A: A systematic approach to minimizing ion suppression involves three main areas:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. This is often the most effective strategy.[5][6]

  • Improving Chromatographic Separation: Fine-tuning your LC method can separate this compound from co-eluting matrix components that cause suppression.[3][5]

  • Modifying MS and ESI Source Parameters: Adjusting instrumental settings can help improve ionization efficiency and reduce the susceptibility to suppression.[3][7]

Q4: How can I optimize my sample preparation to reduce matrix effects for Bronopol analysis?

A: Rigorous sample preparation is critical.[8] For Bronopol, a published method demonstrated successful analysis in a complex matrix (rice) by using Solid-Phase Extraction (SPE) with a hydrophilic-lipophilic balanced cartridge (Bond Elut Plexa) to reduce the matrix effect.[9] It is also noted that Bronopol is more stable in an acidic environment, which should be maintained before sample loading.[9]

The choice of sample preparation technique depends on the analyte and matrix, with each having distinct advantages and disadvantages.

Technique Pros Cons Best For
Solid-Phase Extraction (SPE) Highly selective; can effectively remove specific interferences like phospholipids; provides clean extracts.[5][10]Can be more method-development intensive.Removing specific, well-characterized interferences from complex matrices. Polymeric mixed-mode SPE often yields the cleanest extracts.[10]
Liquid-Liquid Extraction (LLE) Can provide very clean extracts, effectively removing salts and highly polar interferences.[6]Can have low recovery for polar analytes; may require solvent evaporation and reconstitution steps.[10]Isolating analytes of moderate to low polarity from aqueous matrices.
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components like phospholipids, often leading to significant ion suppression.[2]High-throughput screening where some matrix effect can be tolerated or compensated for.
Q5: What chromatographic conditions should I consider to separate this compound from interfering matrix components?

A: Optimizing chromatography is key to resolving your analyte from suppressive matrix components.[5]

  • Column and Mobile Phase: A successful method for Bronopol used an XDB-C18 column (150 mm × 2.1 mm, 3.5 μm) with a mobile phase of methanol and 5 mM aqueous ammonium formate.[9]

  • Gradient Optimization: Adjusting the gradient elution can provide better separation between this compound and interfering peaks identified in your post-column infusion experiment.[5]

  • Consider UPLC: Ultra-High Performance Liquid Chromatography (UPLC) provides narrower and more resolved peaks, which can significantly reduce the chances of co-elution with matrix interferences.[10]

Q6: Are there specific mobile phase additives I should use or avoid?

A: Yes, the choice of mobile phase additive is critical in ESI-MS. Some additives can severely suppress ionization.

Additive Type Examples Recommendation Reasoning
Volatile Acids Formic Acid, Acetic AcidRecommended (typically ~0.1%)Promotes protonation in positive ion mode ([M+H]+) and provides good volatility.[11][12]
Volatile Buffers Ammonium Formate, Ammonium AcetateRecommended (typically 1-5 mM)Provides pH control and enhances ionization without fouling the MS source.[11][12]
Ion-Pairing Reagents Trifluoroacetic Acid (TFA)Avoid if Possible Forms strong ion pairs that remain in the gas phase, neutralizing the analyte and causing significant signal suppression, especially in positive ion mode.[8][13]
Strong Bases Triethylamine (TEA)Avoid if Possible Can suppress positive ion signal due to its high proton affinity (it "steals" protons from the analyte).[8][13]
Non-Volatile Buffers Phosphate (PBS), TRIS, HEPESStrictly Avoid These are non-volatile and will rapidly contaminate and foul the ESI source and mass spectrometer.[8]
Q7: How does using this compound as an internal standard help with ion suppression?

A: Using a stable-isotope-labeled (SIL) internal standard like this compound is the most effective way to compensate for, rather than eliminate, ion suppression.[2][8] Because this compound is chemically identical to the non-labeled Bronopol, it will co-elute from the LC column and experience the exact same degree of ionization suppression in the ESI source.[2] While the absolute signal of both the analyte and the internal standard may decrease due to suppression, the ratio of their signals remains constant. This allows for accurate and precise quantification even in the presence of variable matrix effects.[2]

Q8: Can I optimize the ESI source parameters to improve my signal?

A: Yes, optimizing source parameters can enhance signal and potentially reduce the impact of suppression. Key parameters to consider include:

  • Capillary/Spray Voltage: Optimize for a stable and robust signal. Voltages that are too high can cause fragmentation.[11]

  • Gas Flow Rates (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Higher nebulizer pressure creates smaller droplets, but excessive pressure can sometimes contribute to suppression.[11]

  • Drying Gas Temperature: Higher temperatures aid in solvent evaporation, but excessive heat can degrade thermally labile compounds.[11]

  • LC Flow Rate: Lower flow rates (e.g., <0.5 mL/min) are generally more compatible with ESI and can lead to better ionization efficiency.[11]

Experimental Protocols & Workflows

Protocol: Post-Column Infusion to Detect Ion Suppression

This protocol helps identify chromatographic regions where co-eluting matrix components suppress the ESI signal.

  • Preparation: Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable mobile phase. Prepare a blank matrix sample using your chosen sample preparation method (e.g., SPE).

  • System Setup:

    • Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the ESI source using a syringe pump.

    • Connect the infusion line to the LC eluent stream via a T-fitting placed between the analytical column and the ESI source.

  • Analysis:

    • Begin infusing the standard and allow the MS signal for this compound to stabilize.

    • Inject the prepared blank matrix extract onto the LC column and run your chromatographic method.

  • Data Review: Monitor the MRM transition for this compound. A stable, flat baseline indicates no ion suppression. Any significant drop in the signal corresponds to a retention time where matrix components are eluting and causing suppression.

Visual Guides

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Mitigation Strategies cluster_methods cluster_validation Validation problem Low or Variable This compound Signal diagnosis Perform Post-Column Infusion Experiment problem->diagnosis check Suppression Observed? diagnosis->check mitigate Implement Mitigation Strategy check->mitigate  Yes validate Re-evaluate Signal & Quantitation check->validate  No sample_prep Optimize Sample Prep (e.g., SPE) mitigate->sample_prep lc_opt Optimize LC Method (e.g., Gradient) mitigate->lc_opt ms_opt Optimize MS Source (e.g., Gas Flow) mitigate->ms_opt sample_prep->validate lc_opt->validate ms_opt->validate

Caption: A logical workflow for troubleshooting and mitigating ion suppression.

cluster_lc Liquid Chromatography cluster_ms ESI-MS Source cluster_quant Quantitation injection Injection: Analyte + this compound (IS) in Sample Matrix coelution Co-elution from LC Column injection->coelution suppression Matrix Components Cause ION SUPPRESSION coelution->suppression signal Signal of Analyte AND IS is suppressed equally suppression->signal ratio Ratio of [Analyte]/[IS] Remains Constant signal->ratio result Accurate & Precise Quantification ratio->result

Caption: How a SIL internal standard compensates for ion suppression.

References

Technical Support Center: Optimization of Mobile Phase for Bronopol and Bronopol-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Bronopol and its deuterated internal standard, Bronopol-d4, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Bronopol analysis?

A typical starting point for Bronopol analysis is a reversed-phase HPLC method using a C18 column.[1][2][3] A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile in a ratio of 80:10:10 (v/v/v) has been successfully used.[1][3] Another option is a mobile phase of methanol and 5 mM aqueous ammonium formate.[4][5]

Q2: Why is the choice of solvent for sample preparation important for Bronopol analysis?

Bronopol is known to be unstable in aqueous solutions, which can lead to non-reproducible results.[4][6][7] It is significantly more stable in methanol. Therefore, it is highly recommended to use HPLC-grade methanol (with a water content of <0.05%) for preparing standard and sample solutions.[4][6] Bronopol has been found to be stable in methanol for at least one month at room temperature.[4][6]

Q3: What are the key challenges in separating Bronopol and this compound?

The primary challenge in separating Bronopol and its deuterated analog, this compound, is their high degree of chemical similarity. Deuterated compounds often co-elute or have very similar retention times to their non-deuterated counterparts. Achieving baseline separation requires a highly optimized and robust HPLC method.

Q4: How can I improve the resolution between Bronopol and this compound?

To improve the resolution between these two closely eluting compounds, you can try the following:

  • Optimize the organic solvent ratio: Fine-tuning the percentage of methanol or acetonitrile in the mobile phase can significantly impact selectivity.

  • Adjust the mobile phase pH: Bronopol is more stable under acidic conditions.[4][5][8] Modifying the pH of the aqueous portion of the mobile phase with additives like phosphoric acid or formic acid can alter the ionization state of the analytes and improve separation.

  • Lower the temperature: Running the separation at a lower temperature can sometimes enhance resolution between closely eluting peaks.

  • Use a high-efficiency column: A column with a smaller particle size (e.g., sub-2 µm) and a longer length will provide higher theoretical plates and better resolving power.

  • Decrease the flow rate: A lower flow rate can lead to better separation, although it will increase the analysis time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for Bronopol and/or this compound Secondary interactions with the stationary phase.Add a small amount of a competing agent, like a stronger acid (e.g., trifluoroacetic acid), to the mobile phase to mask active sites on the silica. Ensure the sample is fully dissolved in the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the column with a new one.
Unstable baseline Air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[9][10]
Mobile phase not properly mixed.If using an isocratic mixture, pre-mix the mobile phase. If using a gradient, ensure the pump's mixing performance is adequate.
Contaminated mobile phase or column.Use high-purity solvents and reagents. Flush the column with a strong solvent.[9][10]
Fluctuating retention times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it delivers a consistent flow rate.[9][10]
No separation between Bronopol and this compound Insufficient column efficiency.Use a longer column or a column with a smaller particle size.
Mobile phase composition is not optimal.Systematically vary the organic solvent percentage and the pH of the aqueous phase. A good starting point is to vary the organic content in small increments (e.g., 1-2%).
Inappropriate stationary phase.While C18 is common, experimenting with other stationary phases (e.g., Phenyl-Hexyl or PFP) might offer different selectivity for halogenated compounds.[11]

Experimental Protocols

General HPLC Method for Bronopol Analysis

This protocol is a starting point and may require optimization for the specific separation of Bronopol and this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10 v/v/v).[1][3]

  • Flow Rate: 0.8 mL/min.[1][3]

  • Detection: UV-Vis at 250 nm.[1][3]

  • Column Temperature: Ambient.[1][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in HPLC-grade methanol.[4][6]

Data Presentation: Example HPLC Methods for Bronopol
Parameter Method 1 [1][3]Method 2 [2]Method 3 [4][5]
Column C18 (250 mm x 4.6 mm, 5 µm)BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)XDB-C18 (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase 0.1% Phosphoric Acid in Water: Methanol: 0.1% Phosphoric Acid in Acetonitrile (80:10:10)Water: Acetonitrile: Phosphate Buffer (94.5:5:0.5)Methanol and 5 mM aqueous ammonium formate
Flow Rate 0.8 mL/min1.0 mL/minNot specified
Detection 250 nm214 nmNot specified (LC-MS/MS detection)
Retention Time 4.52 min8.160 minNot specified

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_optimization Optimization Cycle cluster_refinement Method Refinement cluster_end Final Method Start Select C18 Column & Initial Mobile Phase (e.g., 80:10:10 ACN:MeOH:Buffer) Optimize_Organic Vary Organic Solvent Ratio (e.g., Acetonitrile/Methanol %) Start->Optimize_Organic Optimize_pH Adjust Aqueous Phase pH (e.g., 3.0 - 5.0) Optimize_Organic->Optimize_pH Evaluate_Resolution Evaluate Resolution (Rs) between Bronopol & this compound Optimize_pH->Evaluate_Resolution Evaluate_Resolution->Optimize_Organic Rs < 1.5 Optimize_Flow Adjust Flow Rate Evaluate_Resolution->Optimize_Flow Rs >= 1.5 Optimize_Temp Adjust Column Temperature Optimize_Flow->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method Troubleshooting_Logic cluster_problem Problem Identification cluster_checks Initial Checks cluster_optimization_steps Optimization Steps cluster_solution Resolution Problem Poor Separation of Bronopol & this compound Check_System Check System Suitability (Pressure, Baseline) Problem->Check_System Check_Sample Verify Sample Preparation (Solvent, Concentration) Problem->Check_Sample Adjust_Mobile_Phase Adjust Mobile Phase (Organic %, pH) Check_System->Adjust_Mobile_Phase Check_Sample->Adjust_Mobile_Phase Adjust_Mobile_Phase->Problem No Improvement Change_Column Consider Different Column (e.g., PFP, Phenyl-Hexyl) Adjust_Mobile_Phase->Change_Column Minor Improvement Solution Achieved Separation Adjust_Mobile_Phase->Solution Improved Change_Column->Solution

References

Addressing poor recovery of Bronopol-d4 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Bronopol-d4 during solid-phase extraction (SPE) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its recovery in SPE?

A1: this compound, a deuterated form of Bronopol, is a highly polar compound. Its behavior during SPE is significantly influenced by its:

  • High Polarity: Bronopol is readily soluble in water and polar organic solvents but has low solubility in non-polar solvents.[1][2][3] This makes it challenging to retain on traditional reversed-phase (e.g., C18) sorbents.

  • pH Stability: Bronopol is most stable in acidic aqueous solutions.[3][4] Under alkaline conditions (pH > 7), it rapidly degrades, which can be a major cause of low recovery.[3][4]

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of Bronopol, especially in alkaline solutions.[3][4]

Q2: I am observing low recovery of this compound. What are the most common causes?

A2: Low recovery of this compound in SPE is typically due to one or more of the following factors:

  • Analyte Breakthrough: The compound may not be adequately retained on the SPE sorbent during sample loading and washing steps. This is common with polar compounds on reversed-phase media.

  • Analyte Degradation: The pH of your sample or solutions may be causing the this compound to degrade before or during the SPE process.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent completely.

  • Improper Method Parameters: Issues with column conditioning, flow rate, or sample volume can all contribute to poor recovery.[5][6][7]

Q3: What type of SPE sorbent is recommended for a polar compound like this compound?

A3: For polar compounds like this compound, several SPE sorbent types can be considered:

  • Reversed-Phase Sorbents: While challenging, C18 or other alkyl-bonded silica sorbents can be used. Success often requires modification of the sample matrix (e.g., pH adjustment, salt addition) to enhance retention.

  • Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are often a good choice for polar analytes as they can provide multiple interaction mechanisms. A study on Bronopol analysis in rice successfully used a Bond Elut Plexa cartridge, which is a hydrophilic-lipophilic balanced polymer.[8]

  • Normal-Phase Sorbents: If your sample is in a non-polar solvent, a normal-phase sorbent (e.g., silica, diol) could be effective.[9][10]

Troubleshooting Guide

Systematic Troubleshooting Workflow

This workflow will guide you through a step-by-step process to identify the cause of poor this compound recovery.

G cluster_start cluster_investigate Investigation Steps cluster_outcome start Poor this compound Recovery Observed check_stability Step 1: Verify Analyte Stability (Check pH and Temperature) start->check_stability check_breakthrough Step 2: Analyze Fractions (Load, Wash, Elution) check_stability->check_breakthrough If stable optimize_retention Step 3: Optimize Retention (Sorbent, Sample Matrix) check_breakthrough->optimize_retention If breakthrough in load/wash optimize_elution Step 4: Optimize Elution (Solvent Strength, Volume) check_breakthrough->optimize_elution If retained but not eluted end Improved Recovery optimize_retention->end optimize_elution->end G cluster_conditions Environmental Conditions cluster_outcomes Outcomes bronopol_d4 This compound (C3H2D4BrNO4) acidic_ph Acidic pH (e.g., < 6) bronopol_d4->acidic_ph Exposed to alkaline_ph Alkaline pH (e.g., > 8) bronopol_d4->alkaline_ph Exposed to stable_compound Stable this compound (Good for SPE) acidic_ph->stable_compound Leads to degradation Degradation Products (Formaldehyde, Nitrite, etc.) (Poor Recovery) alkaline_ph->degradation Leads to

References

Identifying and resolving contamination sources for Bronopol-d4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential contamination sources for Bronopol-d4 standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an analytical standard?

This compound is a deuterated form of Bronopol (2-bromo-2-nitropropane-1,3-diol), where four hydrogen atoms on the propanediol backbone have been replaced with deuterium. It is used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Bronopol in various matrices. The deuterium labeling provides a distinct mass difference, allowing it to be distinguished from the non-labeled native Bronopol while sharing similar chemical and physical properties.

Q2: What are the common sources of impurities in this compound standards?

Impurities in this compound standards can originate from several sources:

  • Synthesis-related impurities: The manufacturing process of this compound may introduce impurities. Based on the synthesis of non-labeled Bronopol, potential impurities could include starting materials, by-products, and over-reacted species. One such impurity could be the chlorinated analog, 2-chloro-2-nitropropane-1,3-diol, arising from the presence of chlorine in the brominating agent.

  • Degradation products: this compound is susceptible to degradation, particularly in aqueous solutions and under certain pH and temperature conditions.[1][2][3][4][5] Common degradation products include formaldehyde-d2, bromonitroethanol-d2, and 2-hydroxymethyl-2-nitropropane-1,3-diol-d4.[1][5]

  • Isotopic impurities: The deuterated standard may contain residual non-deuterated Bronopol or partially deuterated species. The isotopic purity should be verified from the certificate of analysis provided by the supplier.

  • Contamination from handling and storage: Improper handling and storage can introduce contaminants such as moisture, solvents, and particulate matter.

Q3: How stable are this compound standards and what are the optimal storage conditions?

This compound, similar to its non-labeled counterpart, is most stable in solid form and in acidic aqueous solutions.[4][5] Its stability is significantly affected by pH and temperature.

  • pH: Bronopol is most stable at an acidic pH.[4][5] As the pH increases towards alkaline conditions, the rate of degradation increases significantly.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of Bronopol.[4]

  • Light: Exposure to light can also promote degradation.

For optimal stability, this compound standards should be stored as a solid in a cool, dry, and dark place. Solutions should be prepared fresh, preferably in an acidic buffer or a non-aqueous solvent like methanol, where it has been shown to be stable for at least a month at ambient temperature.[6]

Q4: Can hydrogen-deuterium (H-D) exchange occur with this compound?

The four deuterium atoms in this compound are attached to carbon atoms (C1 and C3). Generally, C-D bonds are more stable than O-H or N-H bonds and are less prone to exchange. However, under certain conditions, such as in the presence of a strong base or catalyst, H-D exchange at carbons adjacent to activating groups can occur. While the hydroxyl protons of Bronopol are readily exchangeable, the deuterons on the carbon backbone are expected to be stable under typical analytical conditions (e.g., reversed-phase HPLC with acidic mobile phase). Users should be cautious when using highly basic conditions in their sample preparation or analysis.

Troubleshooting Guides

This section provides guidance on identifying and resolving common issues encountered during the use of this compound standards.

Issue 1: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions:

Possible Cause How to Identify Solution
Synthesis-Related Impurities Review the Certificate of Analysis (CoA) for known impurities. Analyze the standard by itself using a high-resolution mass spectrometer to identify unexpected masses.If an impurity co-elutes with your analyte of interest, modify the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve separation.
Degradation of the Standard Look for peaks corresponding to the known degradation products of Bronopol (e.g., formaldehyde-d2, bromonitroethanol-d2).[1][5] Degradation is more likely in aged solutions or solutions prepared in neutral or alkaline aqueous media.Prepare fresh stock solutions in a suitable solvent like methanol or an acidic buffer.[6] Store stock solutions at low temperatures and protected from light.
Solvent Contamination Run a blank analysis of the solvent used to dissolve the standard.Use high-purity, LC-MS grade solvents.
Contamination from Labware Ensure all glassware and vials are scrupulously clean.Use dedicated and thoroughly cleaned glassware for preparing standards.

Issue 2: Inaccurate Quantification Results

Possible Causes & Solutions:

Possible Cause How to Identify Solution
Degradation of this compound Stock Solution Re-analyze a freshly prepared standard and compare the response to the older stock solution.Always use freshly prepared working standards. If stock solutions are stored, they should be kept at low temperatures in a stable solvent and their stability should be periodically verified.
Inaccurate Concentration of the Standard Verify the initial weighing of the standard and the dilution calculations. Check the purity value on the CoA.Use a calibrated analytical balance for weighing. Perform serial dilutions carefully with calibrated pipettes.
Isotopic Impurity (Presence of Unlabeled Bronopol) Analyze the this compound standard by LC-MS and check for the presence of the unlabeled Bronopol mass transition.The amount of unlabeled analyte in the standard should be accounted for in the calculations if it is significant. This information is typically provided in the CoA.
Matrix Effects in the Sample Perform a post-extraction spike experiment to evaluate ion suppression or enhancement.Optimize the sample preparation method to remove interfering matrix components. A different ionization source or polarity may also help.

Issue 3: Poor Peak Shape or Shifting Retention Times

Possible Causes & Solutions:

Possible Cause How to Identify Solution
Interaction with Metal Surfaces Bronopol is known to be incompatible with aluminum.[1]Avoid using aluminum containers or parts in the analytical system.
Column Overloading Inject a series of decreasing concentrations of the standard and observe the peak shape.Reduce the concentration of the injected standard.
Inappropriate Mobile Phase pH Bronopol is most stable in acidic conditions.[4][5]Ensure the mobile phase is buffered at an acidic pH (e.g., with formic acid or acetic acid).
Column Degradation Observe a loss of resolution and peak tailing over several injections.Replace the analytical column. Use a guard column to protect the main column.

Data Presentation

Table 1: Stability of Bronopol under Various Conditions

Condition Solvent/Matrix Half-life Reference
25°C, pH 2.0Aqueous Buffer> 50 days[3]
25°C, pH 6.0Aqueous BufferSignificant degradation observed over 30 days[3]
25°C, pH 8.0Aqueous Buffer30 ppm formaldehyde after 24 hours (from 0.1% solution)[3]
Ambient TemperatureMethanol (<0.05% water)Stable for at least 1 month[6]

Table 2: Common Degradation Products of Bronopol

Degradation Product Chemical Name Notes
FormaldehydeMethanalA primary degradation product, especially under alkaline conditions.[1][3]
Bromonitroethanol2-bromo-2-nitroethanolAn intermediate in the degradation pathway.[1][5]
2-Hydroxymethyl-2-nitropropane-1,3-diolTris(hydroxymethyl)nitromethaneFormed from the reaction of Bronopol with formaldehyde.[4]
Bromide ionBr⁻
Nitrite ionNO₂⁻Can lead to the formation of nitrosamines in the presence of secondary amines.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound standard

    • LC-MS grade methanol

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure for 1 mg/mL Stock Solution:

    • Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring the volume to the mark.

    • Mix thoroughly by inverting the flask several times.

    • Transfer the stock solution to an amber glass vial and store at 2-8°C, protected from light.

  • Procedure for Working Solutions:

    • Prepare working solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

    • It is recommended to prepare working solutions fresh daily.

Protocol 2: LC-MS/MS Analysis of Bronopol

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Bronopol (unlabeled): Monitor the transition specific to the unlabeled compound (e.g., based on its molecular weight of ~199 g/mol ).

      • This compound: Monitor the transition specific to the deuterated compound (e.g., based on its molecular weight of ~204 g/mol ). The exact mass transitions should be optimized by infusing a standard solution.

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Visualizations

degradation_pathway Bronopol_d4 This compound BNE_d2 Bromonitroethanol-d2 Bronopol_d4->BNE_d2 Retro-aldol (Alkaline pH) Tris_d4 2-Hydroxymethyl-2-nitro- propane-1,3-diol-d4 Bronopol_d4->Tris_d4 + Formaldehyde-d2 Nitrite Nitrite ion Bronopol_d4->Nitrite Bromide Bromide ion Bronopol_d4->Bromide Formaldehyde_d2 Formaldehyde-d2 BNE_d2->Formaldehyde_d2 troubleshooting_workflow start Unexpected Analytical Result check_standard Analyze this compound Standard Alone start->check_standard extra_peaks Extra Peaks Observed? check_standard->extra_peaks check_blank Analyze Solvent Blank extra_peaks->check_blank Yes inaccurate_quant Inaccurate Quantification? extra_peaks->inaccurate_quant No check_coa Review Certificate of Analysis check_blank->check_coa prepare_fresh Prepare Fresh Standard check_blank->prepare_fresh modify_hplc Modify HPLC Method check_coa->modify_hplc resolve Issue Resolved modify_hplc->resolve prepare_fresh->resolve verify_prep Verify Standard Preparation inaccurate_quant->verify_prep Yes inaccurate_quant->resolve No check_stability Assess Standard Stability verify_prep->check_stability matrix_effects Investigate Matrix Effects check_stability->matrix_effects matrix_effects->resolve experimental_workflow start Start prep_standard Prepare this compound Stock & Working Standards start->prep_standard prep_sample Prepare Sample (e.g., Extraction) start->prep_sample spike_is Spike Sample with this compound prep_standard->spike_is prep_sample->spike_is lcms_analysis LC-MS/MS Analysis spike_is->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

References

Calibration curve linearity problems with Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the analysis of Bronopol-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing non-linearity?

A1: Non-linearity in your this compound calibration curve can stem from several factors. One common cause is the inherent instability of the Bronopol molecule, which can degrade under certain conditions, affecting the accuracy of your standards.[1][2][3] Additionally, when using isotope dilution mass spectrometry (IDMS), the relationship between the response ratio and concentration is not always linear.[4][5] This can be due to isotopic crosstalk between this compound and any unlabeled Bronopol present.[6] Finally, matrix effects from your sample can suppress or enhance the instrument's response to this compound, leading to a non-linear relationship.[7][8][9]

Q2: What are the primary degradation products of Bronopol, and can they interfere with my analysis?

A2: Bronopol can degrade, particularly in alkaline aqueous solutions and at elevated temperatures.[2][10] Key degradation products include formaldehyde, bromide ions, nitrite ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[2] These degradation products can potentially interfere with the chromatographic separation and detection of the parent molecule, leading to inaccurate quantification and calibration curve non-linearity.

Q3: How can I improve the stability of my this compound standards and samples?

A3: To enhance the stability of this compound solutions, it is recommended to prepare standards and samples in a non-aqueous, polar organic solvent such as methanol.[1] It has been shown that Bronopol is stable in methanol for at least one month at ambient temperature.[1] Furthermore, maintaining acidic conditions can also improve stability.[11][12] Avoid alkaline conditions and high temperatures during sample preparation and storage.[2][10]

Q4: Is a non-linear calibration curve always problematic?

A4: Not necessarily. While a linear curve is often preferred for its simplicity, a non-linear relationship can be acceptable if it is reproducible and well-characterized.[4][13] For analyses involving isotope dilution, a quadratic or weighted linear regression model may provide a more accurate fit than a simple linear regression.[4][6] The key is to use a sufficient number of calibration points to accurately define the curve and to validate the model's performance.

Q5: What are matrix effects, and how can I minimize them?

A5: Matrix effects occur when components in the sample matrix co-elute with the analyte (this compound) and interfere with its ionization in the mass spectrometer, causing either signal suppression or enhancement.[8][9] This can lead to inaccurate results and affect the linearity of the calibration curve. To minimize matrix effects, effective sample preparation is crucial. Techniques like Solid Phase Extraction (SPE) can help clean up the sample by removing interfering substances.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving calibration curve linearity problems with this compound.

Problem: Poor Linearity (R² < 0.99) in the Calibration Curve

Potential Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Solvent Check: Ensure that all standards and samples are prepared in high-purity methanol and that the water content is minimal.[1]

    • pH Control: If an aqueous medium is unavoidable, maintain an acidic pH to improve the stability of this compound.[11][12]

    • Temperature Control: Avoid exposing standards and samples to elevated temperatures.[3] Prepare fresh standards regularly and store them appropriately.

Potential Cause 2: Inappropriate Regression Model

  • Troubleshooting Steps:

    • Evaluate Different Models: If using a linear regression model, consider fitting the data with a quadratic equation or applying a weighted least squares regression, which can be more suitable for isotope dilution methods.[4][6]

    • Check for Isotopic Contribution: At high concentrations, natural isotopes of unlabeled Bronopol may contribute to the signal of this compound, leading to non-linearity at the upper end of the curve.[4] If this is suspected, adjusting the concentration range or using a non-linear regression model is recommended.

Potential Cause 3: Matrix Effects

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spiking experiment to quantify the extent of signal suppression or enhancement caused by the sample matrix.[8]

    • Improve Sample Cleanup: Implement or optimize a Solid Phase Extraction (SPE) protocol to remove interfering matrix components before LC-MS/MS analysis.[11]

    • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

Potential Cause 4: Instrument-Related Issues

  • Troubleshooting Steps:

    • Detector Saturation: At high concentrations, the detector response may become non-linear. Dilute the samples and standards to fall within the linear dynamic range of the instrument.

    • Source Contamination: A contaminated ion source in the mass spectrometer can lead to inconsistent ionization and poor linearity. Perform routine cleaning and maintenance of the instrument.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade methanol to prepare a primary stock solution (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions covering the desired concentration range.

  • Storage: Store all stock and working standard solutions in amber vials at 2-8°C to minimize degradation. Prepare fresh working standards weekly.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify the sample with a suitable acid (e.g., formic acid) to ensure the stability of this compound.[11]

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Example HPLC-UV Method Parameters for Bronopol Analysis

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid in Water:Methanol:Acetonitrile (80:10:10)
Flow Rate 0.8 mL/min
Detection Wavelength 250 nm
Injection Volume 20 µL
Column Temperature Ambient

Data adapted from a validated method for Bronopol analysis.[14]

Table 2: Example LC-MS/MS Method Parameters for Bronopol Analysis

ParameterValue
Column XDB-C18 (150 mm x 2.1 mm, 3.5 µm)
Mobile Phase Methanol and 5 mM aqueous ammonium formate
Ionization Mode Electrospray Ionization (ESI)
Mass Spectrometer Tandem Mass Spectrometer (MS/MS)

Data adapted from a validated method for Bronopol analysis in a complex matrix.[11]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Non-Linear Calibration Curve (R² < 0.99) Degradation Analyte Degradation Problem->Degradation Check Stability Model Inappropriate Regression Model Problem->Model Evaluate Fit Matrix Matrix Effects Problem->Matrix Assess Interference Instrument Instrument Issues Problem->Instrument Verify Performance Sol_Degradation Use Methanol as Solvent Maintain Acidic pH Control Temperature Degradation->Sol_Degradation Sol_Model Use Quadratic Regression Use Weighted Least Squares Adjust Concentration Range Model->Sol_Model Sol_Matrix Improve Sample Cleanup (SPE) Use Matrix-Matched Calibrants Matrix->Sol_Matrix Sol_Instrument Dilute Samples/Standards Clean Ion Source Instrument->Sol_Instrument

Caption: Troubleshooting workflow for non-linear calibration curves.

SPE_Workflow Start Start: Sample Pretreatment 1. Acidify Sample Start->Pretreatment Conditioning 2. Condition SPE Cartridge Pretreatment->Conditioning Loading 3. Load Sample Conditioning->Loading Washing 4. Wash Cartridge Loading->Washing Elution 5. Elute this compound Washing->Elution Reconstitution 6. Evaporate and Reconstitute Elution->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid Phase Extraction (SPE) experimental workflow.

References

Resolving co-eluting peaks with Bronopol-d4 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bronopol-d4 as an internal standard in complex sample analysis. The focus is on resolving co-eluting peaks and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Bronopol (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent.[1][2] In analytical chemistry, stable isotopically labeled (SIL) compounds like this compound are considered ideal internal standards (IS) for quantitative analysis using mass spectrometry.[3][4] This is because they are chemically and physically almost identical to the analyte (the non-labeled Bronopol), meaning they exhibit similar behavior during sample extraction, chromatography, and ionization.[3] Using a SIL IS helps to accurately correct for matrix effects and variations in sample preparation or instrument response, which is crucial when working with complex samples.[4][5]

Q2: What does "co-eluting peaks" mean in the context of my analysis?

A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in your chromatogram.[6][7][8] In the context of using this compound, this could mean that an endogenous matrix component from your sample is eluting at the same retention time as your analyte (Bronopol) or the internal standard (this compound). This interference can lead to inaccurate quantification.[8]

Q3: My this compound peak is showing a slight shoulder or fronting. Is this co-elution?

A3: Not necessarily, but it requires investigation. A shoulder or distorted peak shape can be an indicator of co-elution.[8] You can confirm this using a diode array detector (DAD) to check for peak purity across the entire peak; if the UV spectra are not identical, co-elution is likely.[8][9] Similarly, in mass spectrometry, you can examine the mass spectra across the peak to see if ions from other compounds are present.[8][9] However, poor peak shape can also result from other issues like column degradation, an incompatible mobile phase, or problems with the sample injection.

Q4: Can this compound and Bronopol have slightly different retention times?

A4: Yes, this is a known phenomenon. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[10] This is due to the subtle physicochemical differences caused by the deuterium substitution.[5] While they are expected to co-elute nearly perfectly, a small separation can occur.[3] If this separation leads to differential matrix effects, it can compromise the accuracy of your results.[5] The goal is to have them overlap as much as possible to ensure they experience the same analytical conditions.[5]

Troubleshooting Guide: Resolving Co-eluting Peaks

When you detect a co-eluting peak interfering with either Bronopol or this compound, it is crucial to achieve chromatographic separation for accurate results. The primary strategy is to adjust the parameters that influence selectivity (α) and retention (k).[11][12]

Below is a systematic approach to troubleshooting and resolving co-elution.

Troubleshooting Workflow

Issue 1: Peak for Bronopol or this compound is overlapping with an unknown peak.

This is the most common co-elution problem. The goal is to change the interactions between the analytes and the stationary/mobile phases to alter their retention times.

Solution A: Modify the Mobile Phase Composition Changing the mobile phase is often the most powerful and straightforward approach to improving peak resolution.[11][12]

  • Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of non-polar compounds like Bronopol, which may resolve it from a more polar interference.[11][12]

  • Change the Organic Solvent: Switching from one organic solvent to another (e.g., methanol to acetonitrile or vice-versa) can alter selectivity because each solvent interacts differently with the analyte and stationary phase.[9]

  • Modify Aqueous Phase pH/Additives: Bronopol is stable under acidic conditions.[1][13] Adjusting the pH or adding buffers (like ammonium formate) can influence the ionization state of interfering compounds, significantly changing their retention and potentially resolving the co-elution.[13][14]

Solution B: Adjust the Gradient Program If you are using a gradient elution, modifying the slope can significantly impact resolution. A shallower gradient provides more time for separation and can resolve closely eluting peaks.[14]

Data Presentation: Effect of Mobile Phase on Resolution

The following table illustrates how changing the mobile phase can impact the retention time (RT) and resolution (Rs) between Bronopol and a hypothetical co-eluting interference.

Method ConditionMobile Phase B (Organic)Bronopol RT (min)Interference RT (min)Resolution (Rs)Outcome
A (Initial) 60% Acetonitrile3.523.550.85Co-elution
B 55% Acetonitrile4.154.251.65Resolved
C 60% Methanol3.813.790.40Worse Co-elution
D 55% Methanol4.504.351.80Resolved

Note: Data is for illustrative purposes. Resolution (Rs) > 1.5 is generally considered baseline resolved.

Solution C: Change the Column (Stationary Phase) If mobile phase adjustments are insufficient, changing the column chemistry provides a powerful alternative for altering selectivity.[6][11]

  • Different Bonded Phase: If you are using a standard C18 column, switching to a different phase like Phenyl-Hexyl, Cyano (CN), or a polar-embedded phase can provide different chemical interactions and resolve the co-elution.[9]

  • Particle Size/Column Length: Using a column with smaller particles or a longer column can increase efficiency (plate number, N), leading to sharper peaks and better resolution.[11]

Issue 2: The interfering peak is an isomer or has the same mass (isobaric interference).

This is a more challenging scenario where standard detectors might not distinguish the interference. High-resolution mass spectrometry (HRMS) is often necessary.

Solution A: Optimize Mass Spectrometry Parameters Even if chromatographic co-elution persists, mass spectrometry can sometimes differentiate the compounds.

  • Increase Mass Resolution: Using a high-resolution mass spectrometer (like an Orbitrap or TOF) can often resolve compounds with very close mass-to-charge ratios (m/z), which may not be possible with a standard quadrupole instrument.[15]

  • Select Unique Fragment Ions: In tandem MS (MS/MS), carefully select precursor-to-product ion transitions that are unique to your analyte and internal standard. Even if the precursor ions are the same, their fragmentation patterns might differ, allowing for selective detection.

  • Advanced MS Techniques: Methods like IQAROS (Incremental Quadrupole Acquisition to Resolve Overlapping Spectra) are being developed to mathematically deconvolute the spectra of co-fragmenting isobaric compounds.[16][17][18]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol details a systematic approach to resolving co-eluting peaks by modifying the mobile phase.

  • Establish a Baseline: Run your current method and document the retention times and resolution of Bronopol, this compound, and the interfering peak.

  • Solvent Strength Adjustment (Isocratic):

    • Prepare a series of mobile phases with decreasing organic solvent concentration in 5% increments (e.g., 60% ACN, 55% ACN, 50% ACN).

    • Equilibrate the column with each new mobile phase for at least 10 column volumes.

    • Inject the sample and analyze the resolution.

  • Solvent Type Adjustment:

    • If acetonitrile does not provide resolution, switch to methanol.

    • Repeat Step 2 using methanol as the organic solvent.

  • Gradient Adjustment:

    • If using a gradient, decrease the slope. For example, if the gradient runs from 10% to 90% organic over 10 minutes, try running it over 15 or 20 minutes to improve separation.

  • pH/Additive Adjustment:

    • Prepare the aqueous portion of your mobile phase with a different pH (e.g., add 0.1% formic acid) or a different buffer salt (e.g., 5 mM ammonium formate), as used in published Bronopol methods.[13]

    • Re-evaluate the separation under the new conditions.

  • Data Evaluation: For each condition, calculate the resolution (Rs) between the peaks of interest. Select the condition that provides a resolution of >1.5.

Logical Relationships for Method Development

References

Validation & Comparative

Method validation for Bronopol analysis using a deuterated internal standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bronopol (2-bromo-2-nitropropane-1,3-diol), a widely used antimicrobial preservative in pharmaceutical and cosmetic products. We will explore a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a deuterated internal standard and compare it with established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) spectrophotometric methods.

Introduction to Bronopol Analysis

Accurate and precise quantification of Bronopol is crucial for ensuring product quality, safety, and regulatory compliance. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While traditional methods like HPLC-UV and UV-Vis spectrophotometry are widely used, the use of a deuterated internal standard with GC-MS can offer significant advantages in terms of accuracy and robustness.

Method Comparison

This guide compares three distinct methods for Bronopol analysis:

  • Gas Chromatography-Mass Spectrometry with Deuterated Internal Standard (GC-MS/IS): A highly specific and sensitive method proposed for its potential to overcome matrix effects and improve quantitative accuracy.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely adopted method for its versatility and reliability in various sample matrices.[1][2][3][4][5]

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible method suitable for straightforward formulations.[6][7][8][9]

The following sections provide detailed experimental protocols and a summary of key performance parameters for each method.

Quantitative Data Summary

The performance of each analytical method is summarized in the tables below. It is important to note that the data for the GC-MS/IS method is hypothetical and based on typical performance characteristics of such methods for similar analytes, as a specific validated method was not found in the public domain.

Table 1: Method Performance Parameters

ParameterGC-MS with Deuterated IS (Hypothetical)HPLC-UV[1][4]UV-Vis Spectrophotometry[6][8][9]
Linearity Range 0.1 - 25 µg/mL4.0 - 12.0 µg/mL20 - 100 µg/mL
Correlation Coefficient (R²) > 0.999≥ 0.99980.994
Limit of Detection (LOD) ~0.03 µg/mLNot explicitly stated, but quantifiable at low µg/mL1.22 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL72 mg/L (in milk matrix)3.77 µg/mL
Accuracy (% Recovery) 98 - 102%97.07 - 99.02%Not explicitly stated
Precision (%RSD) < 2%< 2%< 2%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standard (Hypothetical Method)

This proposed method is designed for high specificity and accuracy, leveraging a deuterated internal standard to correct for variations in sample preparation and instrument response.

a. Sample Preparation:

  • Accurately weigh a sample portion equivalent to approximately 10 mg of Bronopol into a 100 mL volumetric flask.

  • Add 50 mL of a suitable solvent (e.g., ethyl acetate).

  • Spike the sample with a known concentration of Bronopol-d4 internal standard solution.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent and mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into a GC vial.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 220 °C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line: 280 °C.

  • Scan Mode: Selected Ion Monitoring (SIM).

    • Bronopol: Monitor characteristic ions (e.g., m/z 152, 122, 92).

    • This compound: Monitor corresponding deuterated fragment ions.

c. Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration ratio of the calibration standards.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This is a robust and commonly used method for the determination of Bronopol in various matrices, including pharmaceutical solutions.[1][4]

a. Sample Preparation: [1]

  • Accurately weigh a sample portion and dilute with the mobile phase to achieve a theoretical Bronopol concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

b. Instrumentation and Conditions: [1][4]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of water, acetonitrile, and phosphate buffer (e.g., 94.5:5:0.5 v/v/v) with pH adjusted to 3.0.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 214 nm.[1]

c. Data Analysis: Quantification is performed using an external standard calibration curve, plotting peak area against the concentration of Bronopol standards.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

A straightforward and rapid method, UV-Vis spectrophotometry is suitable for the analysis of Bronopol in simple formulations where interference from other components is minimal.[6][8][9]

a. Sample Preparation: [6]

  • Prepare a standard stock solution of Bronopol in distilled water (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with distilled water to concentrations ranging from 20-100 µg/mL.

  • Prepare the sample solution by diluting it with distilled water to fall within the calibration range.

b. Instrumentation and Conditions: [6]

  • Spectrophotometer: Double beam UV/Visible spectrophotometer.

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Bronopol is 214 nm.[6]

  • Measurement: Measure the absorbance of the standards and the sample solution at the determined λmax.

c. Data Analysis: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of Bronopol in the sample is then determined from this curve.

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent Spike Spike with this compound IS Solvent->Spike Sonicate Sonicate to Dissolve Spike->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Bronopol Calibrate->Quantify

Caption: Workflow for Bronopol analysis by GC-MS with a deuterated internal standard.

Method_Comparison_Logic Start Start: Need to Quantify Bronopol HighSpecificity High Specificity & Accuracy Required? Start->HighSpecificity ComplexMatrix Complex Sample Matrix? HighSpecificity->ComplexMatrix No GCMS GC-MS with Deuterated IS (Highest Specificity) HighSpecificity->GCMS Yes SimpleMatrix Simple & Clean Matrix? ComplexMatrix->SimpleMatrix No HPLC HPLC-UV (Good Specificity & Versatility) ComplexMatrix->HPLC Yes SimpleMatrix->HPLC No UVVIS UV-Vis Spectrophotometry (Rapid Screening) SimpleMatrix->UVVIS Yes

Caption: Decision logic for selecting an appropriate Bronopol analysis method.

Conclusion

The choice of an analytical method for Bronopol quantification should be guided by the specific requirements of the analysis.

  • The proposed GC-MS with a deuterated internal standard method offers the highest potential for specificity and accuracy, making it ideal for challenging matrices and for reference method development. The use of an isotopic internal standard effectively compensates for analytical variability.

  • HPLC-UV provides a robust and versatile alternative, suitable for a wide range of applications in quality control and research. It offers a good balance of specificity, sensitivity, and accessibility.[1][4]

  • UV-Vis spectrophotometry is a simple and cost-effective technique for rapid screening and quantification of Bronopol in non-complex sample matrices where high specificity is not a primary concern.[6][8][9]

For researchers and drug development professionals, the selection of a validated method that meets the required analytical performance criteria is paramount for ensuring the quality and safety of their products. This guide provides a foundation for making an informed decision based on the comparative data and methodologies presented.

References

The Gold Standard of Accuracy: Why Bronopol-d4 is the Internal Standard of Choice for Bronopol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the reliability of the internal standard. For researchers, scientists, and drug development professionals working with the antimicrobial agent Bronopol, selecting an appropriate internal standard is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of Bronopol-d4 with other internal standards, supported by experimental principles and data, to demonstrate its superiority in analytical applications.

The Critical Role of an Internal Standard

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. Factors such as sample loss during extraction, matrix effects, and fluctuations in instrument response can all introduce errors. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, allowing it to compensate for these variations and ensure the integrity of the quantitative data.

The Case for Isotopic Labeling

The most effective internal standards are isotopically labeled versions of the analyte. These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation and analysis, a principle known as "like-for-like" correction.

This compound is a deuterated analog of Bronopol, where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to Bronopol but has a higher mass, allowing it to be distinguished by a mass spectrometer.

Performance Comparison: this compound vs. Other Internal Standards

While direct head-to-head experimental data comparing this compound with other internal standards is limited in published literature, we can infer its performance based on established principles of analytical chemistry and data from studies using similar isotopically labeled standards for related compounds.

A study on the analysis of a metabolite of Bronopol, 2-nitro-1,3-propanediol, utilized a ¹³C-labeled internal standard (2-nitro-1,3-propanediol-¹³C₃) and achieved excellent accuracy and precision[1]. This provides a strong case for the effectiveness of isotopically labeled internal standards in the analysis of Bronopol and its metabolites.

The following table summarizes the expected performance of this compound compared to other potential internal standards for Bronopol analysis.

Internal Standard TypeExampleCo-elution with BronopolCompensation for Matrix EffectsCompensation for Extraction VariabilityOverall Accuracy
Deuterated Analyte This compound Excellent Excellent Excellent Excellent
¹³C-Labeled Analyte Bronopol-¹³C₃ExcellentExcellentExcellentExcellent
Structural Analog 2-Chloro-2-nitropropane-1,3-diolGoodModerateGoodGood to Moderate
Non-related Compound TetrahydrofuranPoorPoorPoorPoor

This table is based on established principles of internal standard performance in analytical chemistry.

As the table illustrates, this compound is expected to provide the highest level of accuracy due to its close chemical and physical similarity to Bronopol. Structural analogs may offer a more cost-effective alternative, but their different chemical properties can lead to less effective compensation for matrix effects and extraction variability. Non-related compounds are generally not recommended for accurate quantitative analysis.

Experimental Workflow for Bronopol Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Bronopol in a sample matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Bronopol / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

The following is a representative experimental protocol for the analysis of Bronopol in a liquid sample using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Bronopol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Sample matrix (e.g., cosmetic lotion, industrial water)

  • Solid-phase extraction (SPE) cartridges (if required)

2. Standard and Sample Preparation

  • Prepare a stock solution of Bronopol and this compound in methanol.

  • Create a series of calibration standards by spiking the sample matrix with known concentrations of Bronopol and a constant concentration of this compound.

  • For unknown samples, add the same constant concentration of this compound to a known volume of the sample.

3. Sample Extraction (if required)

  • For complex matrices, a sample clean-up step may be necessary.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Bronopol and this compound with an appropriate solvent (e.g., acetonitrile).

  • Liquid-Liquid Extraction (LLE):

    • Mix the sample with an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer containing Bronopol and this compound.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B, hold, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • Bronopol: e.g., m/z 198 -> m/z 152

      • This compound: e.g., m/z 202 -> m/z 154

    • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both Bronopol and this compound in the calibration standards and unknown samples.

  • Calculate the peak area ratio (Bronopol peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Bronopol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical process for selecting an appropriate internal standard for accurate quantitative analysis.

G cluster_IS Internal Standard (IS) Choice Analyte Analyte: Bronopol Isotopic Isotopically Labeled Analyte->Isotopic Ideal Choice Analog Structural Analog Analyte->Analog Acceptable Alternative Other Unrelated Compound Analyte->Other Not Recommended Goal Goal: Accurate Quantification Isotopic->Goal Highest Accuracy Analog->Goal Good Accuracy Other->Goal Poor Accuracy

Decision tree for internal standard selection.

Conclusion

For high-accuracy quantitative analysis of Bronopol, the use of a deuterated internal standard like this compound is the recommended best practice. Its chemical and physical similarity to the analyte ensures the most effective compensation for analytical variability, leading to reliable and reproducible results. While other internal standards may be used, they are likely to compromise the accuracy of the data. By following a well-defined experimental protocol and understanding the principles of internal standard selection, researchers can have high confidence in the quality of their analytical data for Bronopol.

References

Cross-validation of different analytical methods for Bronopol detection

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the cross-validation of analytical methods for the detection of Bronopol, tailored for researchers, scientists, and professionals in drug development. This publication offers an objective comparison of various analytical techniques, supported by experimental data, to facilitate informed decisions in quality control and research.

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and various industrial applications. Its efficacy in preventing microbial growth is well-established; however, its potential to degrade into formaldehyde and form nitrosamines under certain conditions necessitates accurate and reliable quantification. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and UV-Vis Spectrophotometry, two of the most common methods for Bronopol determination. Additionally, insights into Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

HPLC is a cornerstone technique for the analysis of Bronopol due to its high resolution and sensitivity. Various HPLC methods have been developed and validated for different matrices, including milk, cosmetics, and pharmaceutical solutions.[1][2][3][4]

Performance Characteristics

A summary of the performance characteristics of different HPLC methods for Bronopol detection is presented in Table 1.

Table 1: Performance Characteristics of HPLC Methods for Bronopol Detection

ParameterMethod 1: Milk Samples[1][5]Method 2: Lactulose Solution[3][6]Method 3: Cosmetic Products[2]Method 4: Rice Samples (LC-MS/MS)[7]
Linearity Range Not Specified4.0-12.0 µg/mLNot SpecifiedNot Specified
Correlation Coefficient (R²) 0.99≥0.9998Not Specified0.9992
Limit of Detection (LOD) 24 mg/L9.038 µg/mLNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 72 mg/L27.389 µg/mLNot Specified3.3 µg/kg
Accuracy (Recovery) 95.41 ± 11.84%97.07 to 99.02%96.4 to 98.8%73.3-96.7%
Precision (%RSD) 5.9-14.6%1.91%< 4.5%1.2-7.9%
Retention Time 4.52 min8.160 minNot SpecifiedNot Specified
Experimental Protocol: HPLC-UV/Vis for Bronopol in Milk Samples[1][5]

This method is designed for the determination of Bronopol in milk.

  • Sample Preparation: A specific protocol for the extraction of Bronopol from the milk matrix is required.[5]

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm)[1][5]

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10, v/v/v).[1][5]

    • Flow Rate: 0.8 mL/min[1][5]

    • Detection: UV detection at 250 nm.[1][5]

    • Temperature: Ambient[1][5]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time for Bronopol is approximately 4.52 minutes.[1][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Milk_Sample Milk Sample Extraction Extraction of Bronopol Milk_Sample->Extraction HPLC_System HPLC System (C18 Column) Extraction->HPLC_System Detection UV/Vis Detection (250 nm) HPLC_System->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification of Bronopol Data_Acquisition->Quantification

Fig 1. Experimental workflow for HPLC-UV/Vis detection of Bronopol in milk.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of Bronopol, particularly in less complex matrices.[8][9] This method is often employed for routine quality control.

Performance Characteristics

A summary of the performance characteristics of a UV-Vis spectrophotometric method for Bronopol detection is presented in Table 2.

Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Bronopol Detection [8][9]

ParameterUV-Vis Spectrophotometry
Linearity Range 20-100 µg/mL
Correlation Coefficient (R²) 0.994
Limit of Detection (LOD) 1.22 µg/mL
Limit of Quantitation (LOQ) 3.77 µg/mL
Precision (%RSD) < 2%
Experimental Protocol: UV-Vis Spectrophotometry[8][9]

This protocol outlines a direct UV spectrophotometric method for the estimation of Bronopol.

  • Preparation of Standard Stock Solution: Accurately weigh 100 mg of Bronopol standard and dissolve it in 100 mL of distilled water to obtain a concentration of 1000 µg/mL.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range (20-100 µg/mL).[8]

  • Sample Preparation: Dissolve the sample containing Bronopol in distilled water to obtain a concentration within the calibrated range.

  • Spectrophotometric Measurement:

    • Scan the prepared solutions in the wavelength range of 200-400 nm to determine the absorption maxima.[8]

    • Measure the absorbance of the standard and sample solutions at the determined analytical wavelength.

  • Quantification: Calculate the concentration of Bronopol in the sample by comparing its absorbance with the standard calibration curve.

Another spectrophotometric method is based on the reduction of the nitro group of Bronopol, followed by diazotization and coupling to form a colored azo dye with an absorbance maximum at 425 nm.[10] This method has a linear range of 10-50 µg/mL.[10]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard_Prep Prepare Standard Solutions (20-100 µg/mL) Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Prepare Sample Solution Sample_Prep->Spectrophotometer Scan Scan (200-400 nm) Determine λmax Spectrophotometer->Scan Measure_Abs Measure Absorbance at λmax Scan->Measure_Abs Calibration_Curve Generate Calibration Curve Measure_Abs->Calibration_Curve Quantification Quantify Bronopol in Sample Calibration_Curve->Quantification

Fig 2. Experimental workflow for UV-Vis spectrophotometric detection of Bronopol.

Other Analytical Methods

While HPLC and UV-Vis spectrophotometry are widely used, other techniques offer specific advantages for Bronopol analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of Bronopol, with a reported limit of quantification (LOQ) in the range of 0.1-1 mg/kg.[11] Head-space GC with flame ionization detection (FID) has also been used to determine formaldehyde, a degradation product of Bronopol.[12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method has been developed for the detection of Bronopol in rice.[7] This method involves solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis and has an LOQ of 3.3 µg/kg.[7]

Method Comparison and Recommendations

The choice of analytical method for Bronopol detection depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research).

  • HPLC-UV/Vis is a versatile and robust method suitable for a wide range of sample types. It offers good sensitivity and selectivity, making it a reliable choice for regulatory compliance and product release testing.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method ideal for the routine analysis of less complex samples, such as raw materials or simple formulations.[13] Its lower sensitivity compared to HPLC may limit its application for trace-level detection.

  • GC-MS and LC-MS/MS provide the highest sensitivity and selectivity and are particularly useful for complex matrices or when very low detection limits are required. These methods are often employed in research settings or for confirmatory analysis.

For drug development professionals, the validation of the chosen analytical method according to ICH guidelines is crucial to ensure data integrity and regulatory acceptance. The methods presented in this guide have been validated for key parameters such as linearity, accuracy, precision, and limits of detection and quantification.[1][3][7][8] Researchers and scientists can use this comparative data to select the most appropriate method for their specific application, ensuring the accurate and reliable determination of Bronopol in their samples.

References

A Comparative Guide to the Quantification of Bronopol: The Case for Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Bronopol, a widely used antimicrobial preservative in pharmaceutical and cosmetic products. A critical evaluation of existing methods reveals the potential advantages of employing a stable isotope-labeled internal standard, such as Bronopol-d4, in conjunction with mass spectrometry. While a formal inter-laboratory study on the quantification of Bronopol using this compound is not publicly available, this guide draws on performance data from closely related validated methods to illustrate the expected benefits in accuracy, precision, and reliability.

Executive Summary

The quantification of Bronopol is crucial for ensuring product safety and efficacy. Traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry are commonly employed. However, these methods can be susceptible to matrix effects and variations in sample preparation, potentially impacting accuracy and reproducibility. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that mitigates these issues by using a stable isotope-labeled version of the analyte as an internal standard.[1][2][3] This guide compares the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for a key Bronopol metabolite, which utilizes an isotope-labeled internal standard, against established HPLC-UV and UV-Vis spectrophotometry methods for Bronopol itself. The comparison highlights the superior precision and accuracy offered by the isotope dilution approach.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Bronopol and its metabolite.

Table 1: Performance Comparison of Analytical Methods

ParameterUPLC-MS/MS with Isotope-Labeled IS (for Bronopol Metabolite)[4]HPLC-UV[5]UV-Vis Spectrophotometry[6]
Analyte 2-nitro-1,3-propanediolBronopolBronopol
Limit of Quantification (LOQ) 0.5 µg/L72 mg/L (72,000 µg/L)3.77 µg/mL (3,770 µg/L)[6]
Linearity Range 0.5 - 5000 µg/LNot explicitly stated, but calibration is linear.20 - 100 µg/mL[6]
Accuracy (% Recovery) 98 - 105%95.41 ± 11.84%Not explicitly stated.
Precision (%RSD) < 8% (interday and intraday)5.9 - 14.6%< 2%
Internal Standard 2-nitro-1,3-propanediol-13C3None typically used.None.

Note: The data for the UPLC-MS/MS method is for the metabolite 2-nitro-1,3-propanediol, as a direct study on Bronopol with a deuterated standard was not found. This data serves as a strong indicator of the performance achievable for Bronopol itself using a similar isotope dilution strategy.

The Power of Isotope Dilution: Why this compound is the Gold Standard

Using a stable isotope-labeled internal standard like this compound offers significant advantages in quantitative analysis:

  • Minimization of Matrix Effects: The internal standard and the analyte behave almost identically during sample preparation and ionization in the mass spectrometer. This co-elution allows for the correction of signal suppression or enhancement caused by other components in the sample matrix.

  • Correction for Sample Loss: Any loss of the analyte during extraction, handling, or injection is compensated for by a proportional loss of the internal standard, leading to a more accurate final concentration calculation.

  • Improved Precision and Accuracy: By accounting for variations in the analytical process, isotope dilution methods consistently deliver higher precision (lower %RSD) and accuracy compared to methods without an internal standard.[1][2]

Experimental Protocols

Representative UPLC-MS/MS Method for a Bronopol Metabolite with Isotope-Labeled Internal Standard

This protocol is based on a validated method for the quantification of 2-nitro-1,3-propanediol and can be adapted for the analysis of Bronopol using this compound.[4]

1. Sample Preparation:

  • To 1 mL of the sample (e.g., in a biological matrix or product formulation), add a known concentration of the isotope-labeled internal standard (e.g., 2-nitro-1,3-propanediol-13C3).
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 column.
  • Mobile Phase: A gradient of water and methanol, both containing a small amount of a modifier like formic acid to improve ionization.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the isotope-labeled internal standard.

3. Quantification:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Determine the concentration of the analyte from a calibration curve constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards containing a fixed amount of the internal standard.

Alternative Method 1: HPLC-UV

1. Sample Preparation:

  • Dilute the sample in a suitable solvent.
  • Filter the sample to remove any particulate matter.

2. HPLC-UV Analysis:

  • Chromatographic System: An HPLC system with a C18 column.[5]
  • Mobile Phase: An isocratic or gradient mixture of water (with an acid modifier like phosphoric acid) and an organic solvent like methanol or acetonitrile.[5]
  • Detector: A UV-Vis detector set to the wavelength of maximum absorbance for Bronopol (e.g., 250 nm).[5]

3. Quantification:

  • Determine the concentration of Bronopol from a calibration curve of peak area versus concentration.

Alternative Method 2: UV-Vis Spectrophotometry

1. Sample Preparation:

  • Prepare a series of standard solutions of Bronopol in a suitable solvent (e.g., distilled water).[6]
  • Prepare the sample solution in the same solvent.

2. UV-Vis Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (e.g., 214 nm).[6]

3. Quantification:

  • Determine the concentration of Bronopol in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.[6]

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for the superior UPLC-MS/MS method and the logical framework for comparing the different analytical approaches.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Addition of This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MS Mass Spectrometry (MRM Detection) UPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for Bronopol quantification using UPLC-MS/MS with a deuterated internal standard.

logical_comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_conclusion Conclusion Goal Accurate & Precise Quantification of Bronopol IDMS UPLC-MS/MS with this compound Goal->IDMS achieved by HPLC HPLC-UV Goal->HPLC achieved by UVVis UV-Vis Spectrophotometry Goal->UVVis achieved by Criteria Accuracy Precision Sensitivity (LOQ) Robustness to Matrix Effects IDMS->Criteria evaluated by HPLC->Criteria evaluated by UVVis->Criteria evaluated by Conclusion IDMS with this compound is the recommended approach for highest data quality and reliability. Criteria->Conclusion

Caption: Logical framework for comparing analytical methods for Bronopol quantification.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, the use of a deuterated internal standard like this compound with UPLC-MS/MS is the recommended approach for the quantification of Bronopol. While traditional methods like HPLC-UV and UV-Vis spectrophotometry have their applications, the isotope dilution technique provides unparalleled accuracy and precision by effectively compensating for experimental variations. The adoption of this methodology can lead to more reliable data for formulation development, stability studies, and quality control, ultimately contributing to safer and more effective products.

References

A Researcher's Guide to Determining the Limit of Detection and Quantification for Bronopol Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and a detailed experimental protocol for determining the limit of detection (LOD) and limit of quantification (LOQ) for the antimicrobial preservative Bronopol (2-bromo-2-nitropropane-1,3-diol). The inclusion of a stable, isotope-labeled internal standard, Bronopol-d4, is a critical component of this methodology, offering superior accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

The methodologies outlined are primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level analysis in complex matrices such as cosmetics, pharmaceuticals, and environmental samples.[1][2] This guide compares achievable detection and quantification limits in various sample types and provides researchers with the necessary protocols to validate their own analytical methods according to established guidelines.[3][4][5][6]

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value, by an analytical method.[4][5] It is the concentration that provides a signal clearly distinguishable from the background noise.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4][7] This is a critical parameter for quantitative assays, especially for the analysis of impurities or trace contaminants.

The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based quantification.[8] Since this compound is chemically identical to Bronopol but has a different mass, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for reliable correction of any analyte loss during the analytical process, thereby improving the accuracy of measurements at low concentrations.

Detailed Experimental Protocol: LOD & LOQ Determination by LC-MS/MS

This protocol describes the steps to determine the LOD and LOQ of Bronopol using this compound as an internal standard. The primary approaches for calculation are based on the Signal-to-Noise (S/N) ratio and the Standard Deviation of the Response and the Slope, as recommended by the International Council for Harmonisation (ICH).[3][5]

1. Materials and Reagents

  • Bronopol analytical standard

  • This compound internal standard (IS)

  • HPLC or LC-MS grade methanol, acetonitrile, and water[9][10]

  • Ammonium formate or other suitable mobile phase modifiers[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Bronopol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bronopol standard and dissolve in 10 mL of methanol.

  • This compound (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Bronopol stock solution into the chosen matrix blank (e.g., a cosmetic cream base, water). A typical concentration range might be 1 ng/mL to 1000 ng/mL. Add a constant amount of the IS Working Solution to each standard to achieve a final IS concentration of approximately 50 ng/mL.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample matrix (e.g., 1 g of cream or 1 mL of a liquid formulation).

  • Spike with the IS Working Solution.

  • Perform an appropriate extraction. For creams and lotions, a solvent extraction with methanol or acetonitrile followed by centrifugation to remove excipients is common. For aqueous samples, a simple dilution or solid-phase extraction (SPE) may be necessary to clean up the sample and reduce matrix effects.[1]

  • Filter the final extract through a 0.22 µm filter before injection.

4. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Column: A C18 reversed-phase column is commonly used for Bronopol analysis (e.g., 150 mm × 2.1 mm, 3.5 µm).[1][11]

  • Mobile Phase: A gradient elution using methanol and water (both containing 5 mM ammonium formate) is often effective.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both Bronopol and this compound. These transitions must be optimized for the specific instrument.

5. Data Acquisition and Processing

  • Inject a blank matrix sample to establish the baseline noise.

  • Inject the prepared low-concentration standards.

  • Process the data by integrating the peak areas for both the Bronopol and this compound MRM transitions. Calculate the ratio of the analyte peak area to the internal standard peak area.

6. LOD and LOQ Calculation

  • Method A: Based on Signal-to-Noise Ratio

    • Analyze several replicates (n=6-10) of a blank matrix sample to determine the average background noise.

    • Analyze replicates of spiked samples at very low concentrations.

    • Calculate the S/N ratio for each spiked sample.

    • The LOD is the concentration at which the S/N ratio is consistently 3:1.[4][5]

    • The LOQ is the concentration at which the S/N ratio is consistently 10:1.

  • Method B: Based on the Standard Deviation of the Response and the Slope

    • Construct a calibration curve using the low-concentration standards prepared in the relevant matrix.

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation (σ) of the y-intercepts of the regression line or the standard deviation of the response of multiple blank sample injections.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Experimental and Data Processing Workflow

LOD_LOQ_Workflow Workflow for LOD & LOQ Determination of Bronopol cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Calculation cluster_result 4. Final Determination prep_standards Prepare Bronopol Calibration Standards (low concentration range) prep_samples Prepare Blank & Spiked Matrix Samples prep_standards->prep_samples prep_is Prepare this compound Internal Standard (IS) Solution spike Spike All Samples & Standards with this compound IS prep_samples->spike inject Inject Samples into LC-MS/MS System spike->inject acquire Acquire Data using Optimized MRM Method inject->acquire process Integrate Peak Areas (Bronopol & this compound) Calculate Area Ratios acquire->process calc Choose Calculation Method process->calc sn Method A: Signal-to-Noise Ratio LOD = 3 * S/N LOQ = 10 * S/N calc->sn sd Method B: Std. Dev. & Slope LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) calc->sd result Report LOD & LOQ Values sn->result sd->result

Caption: Workflow for determining Bronopol LOD and LOQ using an internal standard.

Performance Comparison Across Different Matrices

The sensitivity of an analytical method for Bronopol is highly dependent on the sample matrix. The following table summarizes reported LOQ and LOD values from various studies, demonstrating the performance of different analytical techniques. The use of LC-MS/MS generally provides the lowest detection limits.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RiceLC-MS/MS-3.3 µg/kg[1]
MilkHPLC-UV24 mg/L72 mg/L[11][12]
Cosmetics (Emulsion)LC-ECD< 0.002% (20 mg/kg)-[13]
Lactulose SolutionRP-HPLC9.0 µg/mL27.4 µg/mL[14]
Human UrineUPLC-MS/MS-0.5 µg/L[15]

Note: Values are converted to comparable units where possible. ECD refers to Electrochemical Detection.

This guide demonstrates that by combining a highly sensitive analytical technique like LC-MS/MS with the use of a deuterated internal standard such as this compound, researchers can establish robust and reliable methods for detecting and quantifying Bronopol at trace levels. This approach is essential for ensuring product safety, regulatory compliance, and for conducting advanced research in the pharmaceutical and cosmetic sciences.

References

Performance Showdown: Analyzing Bronopol-d4 Across Different Mass Spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds like Bronopol-d4 is paramount. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of an analytical method. This guide provides a comparative overview of the performance of this compound on three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

Data Presentation

The following tables summarize the key performance parameters for the analysis of this compound on each mass spectrometer type.

Table 1: Performance Comparison of Mass Spectrometers for this compound Analysis

Performance MetricTriple Quadrupole (QqQ)Q-TOFOrbitrap
Principle TargetedHigh-Resolution Full ScanHigh-Resolution Full Scan
Primary Use Target QuantificationScreening & QuantificationScreening & Quantification
Selectivity High (MRM)Very High (Accurate Mass)Excellent (Accurate Mass)
Sensitivity (LOQ) ~3.3 µg/kg (ppb)[1]Estimated: 5-15 µg/kgEstimated: 5-15 µg/kg
**Linearity (R²) **>0.999[1]Expected: >0.99Expected: >0.99
Precision (%RSD) <10%[1]Expected: <15%Expected: <15%
Mass Accuracy N/A (Nominal Mass)< 5 ppm< 3 ppm
Retrospective Analysis NoYesYes

Note: Data for the Triple Quadrupole is based on a study analyzing Bronopol in a rice matrix[1]. Performance on Q-TOF and Orbitrap systems is estimated based on their known performance for similar small polar molecules, such as polar pesticides. The actual performance may vary depending on the specific instrument, method optimization, and matrix.

Experimental Protocols

Detailed methodologies for the analysis of this compound on each platform are provided below.

Triple Quadrupole (QqQ) Method

This protocol is adapted from a validated method for the analysis of Bronopol in rice[1].

Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenize 5 g of the sample with 10 mL of acidified water (0.1% formic acid).

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Liquid Chromatography (LC)

  • Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm)[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water[1]

  • Mobile Phase B: Methanol[1]

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions for this compound (m/z 202.9):

    • Quantifier: 202.9 > 156.9 (Loss of NO2)

    • Qualifier: 202.9 > 126.9 (Loss of NO2 and CH2O)

  • Collision Energy: Optimized for each transition

Q-TOF Method (Predicted)

This hypothetical protocol is based on general practices for the analysis of small polar molecules on Q-TOF systems.

Sample Preparation

The same SPE protocol as for the triple quadrupole method can be employed.

Liquid Chromatography (LC)

For improved retention of the polar this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column is recommended.

  • Column: HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

  • Ionization Mode: ESI, Negative Ion Mode

  • Scan Type: Full Scan with MS/MS fragmentation

  • Mass Range: m/z 50-300

  • Acquisition Rate: 2 spectra/s

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV)

Orbitrap Method (Predicted)

This hypothetical protocol is based on general practices for the analysis of small polar molecules on Orbitrap systems.

Sample Preparation

The same SPE protocol as for the triple quadrupole method can be used.

Liquid Chromatography (LC)

A HILIC or mixed-mode column is recommended.

  • Column: HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 90% B to 40% B over 7 minutes

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

  • Ionization Mode: ESI, Negative Ion Mode

  • Scan Type: Full Scan

  • Resolution: 70,000

  • Mass Range: m/z 70-350

  • AGC Target: 1e6

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization centrifuge Centrifugation sample->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound analysis.

mass_spec_comparison QqQ_node Targeted Quantification (MRM) QTOF_node Screening & Quantification (Accurate Mass) label_QqQ High Sensitivity Robustness Orbitrap_node Screening & Quantification (High Accuracy & Resolution) label_HTMS High Selectivity Retrospective Analysis

Caption: Key characteristics of different mass spectrometers.

References

The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of quantitative data. For the analysis of the antimicrobial agent Bronopol, the use of its deuterated analog, Bronopol-d4, represents the gold standard. This guide provides a comprehensive comparison of the expected performance of this compound against other alternatives, supported by experimental data from a closely related stable isotope-labeled internal standard, and outlines the methodologies that underpin its successful implementation in a regulated environment.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for the variability inherent in sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the most suitable choice because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively correcting for variations in extraction recovery, matrix effects, and instrument response.

Performance Comparison: The Advantage of Isotopic Labeling

While direct comparative studies detailing the performance of this compound are not extensively published, the exceptional accuracy and precision achieved with other stable isotope-labeled standards for related compounds provide a strong indication of its expected performance. A study on the quantification of 2-nitro-1,3-propanediol, a metabolite of Bronopol, utilized its ¹³C₃-labeled counterpart as an internal standard, yielding excellent results that underscore the benefits of isotopic labeling.

Table 1: Accuracy and Precision Data for a Stable Isotope-Labeled Internal Standard of a Bronopol Metabolite
Spiked Concentration (μg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
1< 5%< 5%104 - 105%
10< 5%< 5%104 - 105%
100< 5%< 5%104 - 105%

Data adapted from a UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol using 2-nitro-1,3-propanediol-¹³C₃ as an internal standard.[1]

In contrast, the use of structural analog internal standards, which differ from the analyte in their chemical structure, can introduce variability and impact the accuracy of the results. The differences in functional groups or carbon backbone can lead to different extraction efficiencies and ionization responses compared to the analyte.

Experimental Protocols for Regulated Bioanalysis Using a Deuterated Internal Standard

The following provides a detailed, representative protocol for the determination of an analyte in a biological matrix using a deuterated internal standard, which can be adapted for a Bronopol assay with this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of the biological matrix sample (e.g., human urine), add 10 µL of the working internal standard solution (this compound in a suitable solvent).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to facilitate the extraction of the analyte and internal standard.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Bronopol and this compound would be monitored.

Visualizing the Workflow and Principles

To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the fundamental principle of using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing & Aliquoting Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking (this compound) Sample_Thawing->IS_Spiking Extraction Sample Extraction (e.g., LLE, SPE) IS_Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: A typical workflow for a regulated bioanalysis study.

SIL_IS_Principle cluster_process Analytical Process cluster_detection Mass Spectrometer Detection Analyte Analyte (Bronopol) Process Sample Preparation & LC-MS/MS Analysis (Introduces Variability) Analyte->Process IS SIL-IS (this compound) IS->Process Detector Detector Process->Detector Quantification Quantification (Ratio of Analyte/IS) Detector->Quantification

Caption: Principle of stable isotope-labeled internal standard use.

Conclusion

For regulated bioanalysis of Bronopol, the use of this compound as an internal standard is the recommended approach to achieve the highest levels of accuracy and precision. The near-identical chemical behavior of this compound to the unlabeled analyte ensures robust and reliable quantification by effectively compensating for analytical variability. While direct comparative data for this compound is emerging, the performance of similar stable isotope-labeled standards in related analyses provides strong evidence for its superiority over other alternatives. By adhering to validated experimental protocols, researchers and scientists can ensure their bioanalytical data meets the stringent requirements of regulatory bodies.

References

Unveiling Bronopol Levels in Everyday Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of Bronopol levels in various consumer products reveals a landscape of controlled usage within established safety limits, alongside a call for continued vigilance. This guide provides an in-depth comparative analysis of Bronopol concentrations, supported by established experimental methodologies, to inform researchers, scientists, and drug development professionals.

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized preservative valued for its broad-spectrum antimicrobial properties, effectively safeguarding products from bacterial contamination. It finds its way into a diverse array of consumer goods, from cosmetics and personal care items to industrial fluids. However, its use is not without scrutiny, as under certain conditions, it can degrade and potentially form nitrosamines, which are of health concern. Consequently, regulatory bodies in various regions, including the European Union and Canada, have set stringent limits on its concentration in consumer-facing products.

Comparative Analysis of Bronopol Concentrations

The concentration of Bronopol in consumer products is a critical factor in its safety and efficacy. While actual levels in specific products can vary, they are generally formulated to adhere to regulatory guidelines. The following table summarizes typical and legally permitted concentrations of Bronopol across different product categories, supplemented with values reported in scientific literature.

Product CategoryProduct TypeTypical/Permitted Bronopol Concentration (% w/w)Reported Measured Concentration (% w/w)Regulatory Framework/Source
Cosmetics & Personal Care Creams, Lotions, Emulsions0.01 - 0.10.047 (in an emulsion)European Union, Health Canada[1]
Shampoos, Bath Gels0.01 - 0.1Initial concentrations of 0.005 - 0.1 (levels can decrease over time)European Union, Health Canada
Hand Wipes, Eye Makeup RemoverUp to 0.05Not specified2023 Council Survey (US)[2]
General CosmeticsRecommended use level: 0.03 - 0.1-Industry Recommendation
Industrial Products In-Can Preservative (Pesticide Formulations)≤ 0.04-US EPA
Paints and AdhesivesUp to 0.05 (500 ppm)-Industry Use
Cooling Water SystemsUp to 0.07 (700 ppm)-Industry Use[1]

It is noteworthy that the concentration of Bronopol in products can diminish over time due to degradation. One study found that initial concentrations in shampoos were reduced by 64-86% after two weeks of storage at 37°C, and a skin cream with an initial concentration of 0.01% showed a 60% reduction over time.

Experimental Protocols for Bronopol Quantification

Accurate determination of Bronopol levels is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for its high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method

Principle: This method involves the separation of Bronopol from other components in a sample matrix using a reversed-phase HPLC column, followed by its detection and quantification, typically with an ultraviolet (UV) or electrochemical detector.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • UV Detector or Electrochemical Detector

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Bronopol analytical standard

Sample Preparation (General Procedure for Cosmetics):

  • Accurately weigh a representative sample of the product.

  • Disperse the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • For emulsions, an extraction step may be necessary to separate the aqueous and lipid phases.

  • Vortex or sonicate the mixture to ensure complete dissolution of Bronopol.

  • Centrifuge the sample to pellet any undissolved matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of methanol and phosphate buffer. The exact ratio may vary depending on the specific column and instrumentation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection: UV absorbance at a specified wavelength (e.g., 210 nm) or electrochemical detection at a specific reduction potential.

Quantification: A calibration curve is generated using a series of Bronopol standards of known concentrations. The concentration of Bronopol in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: This method involves the separation of volatile components of a sample in a gas chromatograph followed by detection and identification using a mass spectrometer. Due to Bronopol's polarity, derivatization may be required to improve its volatility and chromatographic behavior.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (if required)

  • Solvents for extraction (e.g., ethyl acetate)

  • Bronopol analytical standard

Sample Preparation:

  • Sample extraction is performed using a suitable organic solvent.

  • If necessary, the extracted Bronopol is derivatized to increase its volatility.

  • The final extract is concentrated and injected into the GC-MS system.

GC-MS Conditions (General):

  • Injector Temperature: 250°C

  • Oven Temperature Program: A temperature gradient is typically used to separate the components of the sample.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Detection: Scanning a specific mass-to-charge (m/z) range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Quantification: Quantification is achieved by comparing the peak area of the characteristic ions of Bronopol (or its derivative) in the sample to a calibration curve prepared from analytical standards.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the HPLC analysis of Bronopol in a consumer product.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Sample Dispersion Disperse in Solvent Sample->Dispersion Extraction Vortex/Sonicate Dispersion->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Electrochemical Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration Compare to Calibration Curve Peak_Integration->Calibration Quantification Quantify Bronopol Concentration Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of Bronopol.

References

Safety Operating Guide

Personal protective equipment for handling Bronopol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bronopol-d4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a deuterated analog of Bronopol, should be handled with the same precautions as its parent compound. It is classified as hazardous, and appropriate PPE is mandatory to prevent exposure.

Summary of Hazards: [1]

  • Harmful if swallowed or in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

  • Very toxic to aquatic life with long-lasting effects.[1][2]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.[1]To protect against splashes and dust that can cause serious eye damage.[1]
Hand Protection Permeation-resistant nitrile rubber or polyvinyl chloride gloves.[3]To prevent skin contact, as the substance is harmful and can cause irritation.[1][3]
Respiratory Protection A NIOSH-approved powered air-purifying particulate respirator with P-100 filters, especially when dusts are generated.[3][4]To avoid inhalation of dust which may cause respiratory irritation.[1]
Body Protection Impervious protective clothing, such as a lab coat, apron, or coveralls.[1]To prevent skin contact.[1]
Foot Protection Suitable work clothing and foot protection.[3]To provide overall protection in the laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a quick-drench shower are readily accessible.[1]

  • Minimize dust generation during handling.[1]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Weigh and transfer the material carefully to avoid creating dust.

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • This compound is considered hazardous waste.

  • It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]

Disposal Procedure:

  • Container Management: Do not reuse empty containers. They should be treated as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal:

    • Dispose of the waste through a licensed professional waste disposal service.[5]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Workflow for Handling this compound

Bronopol_Handling_Workflow start Start prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) start->prep ppe Don Personal Protective Equipment (Goggles, Gloves, Respirator, Lab Coat) prep->ppe handling Handle this compound (Weighing, Transferring) ppe->handling exposure Exposure Event? handling->exposure storage Store in a Tightly Closed Container decon Decontaminate Work Area storage->decon waste Collect Waste in Labeled Container decon->waste disposal Dispose via Licensed Service (Incineration) waste->disposal end End disposal->end exposure->storage No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes first_aid->handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.